2,3-Difluoro-4-methylbenzenesulfonyl chloride
Description
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Properties
IUPAC Name |
2,3-difluoro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(13(8,11)12)7(10)6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZHVMXONVVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzenesulfonyl chloride (CAS No. 1698682-03-9), a fluorinated aromatic sulfonyl chloride of increasing interest in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms and a methyl group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into the synthesis, physicochemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, improved membrane permeability, and altered pKa values.
2,3-Difluoro-4-methylbenzenesulfonyl chloride emerges as a particularly interesting reagent in this context. The vicinal difluoro substitution pattern creates a distinct electronic environment on the aromatic ring, while the para-methyl group provides a handle for further functionalization or can influence steric interactions within a biological target. This guide will explore the nuances of harnessing these features in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of 2,3-Difluoro-4-methylbenzenesulfonyl chloride
| Property | Value | Source |
| CAS Number | 1698682-03-9 | , |
| Molecular Formula | C₇H₅ClF₂O₂S | |
| Molecular Weight | 226.63 g/mol | , |
| Purity | ≥95% | |
| MDL Number | MFCD28054217 |
Note: Experimental physical properties such as melting point, boiling point, and density for this specific compound are not widely reported in publicly available literature and should be determined empirically upon receipt.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, likely in the range of 2.3-2.7 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbon attached to the sulfonyl group.
-
¹⁹F NMR: The fluorine NMR will likely show two distinct resonances for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of chlorine. Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.
Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
The synthesis of aryl sulfonyl chlorides can generally be achieved through two primary routes: direct chlorosulfonation of the corresponding arene or from the corresponding aniline via a Sandmeyer-type reaction.
Proposed Synthetic Pathway: Diazotization-Sulfonylation of 2,3-Difluoro-4-methylaniline
This method is often preferred for substrates with functional groups that may not be stable to the harsh conditions of direct chlorosulfonation.
Caption: Diazotization-Sulfonylation Synthetic Route.
Experimental Protocol:
-
Diazotization:
-
Suspend 2,3-difluoro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in aqueous acetic acid, catalyzed by copper(II) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzenesulfonyl chloride.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the intermediate.
-
Copper(II) Chloride Catalyst: The copper salt catalyzes the reaction between the diazonium salt and sulfur dioxide, facilitating the formation of the sulfonyl chloride.
-
Aqueous Acetic Acid: This solvent system is effective for both dissolving the reactants and managing the reaction exotherm.
Reactivity and Chemical Behavior
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a versatile electrophile, with the sulfur atom being susceptible to nucleophilic attack.
Caption: General Reactivity of the Sulfonyl Chloride.
Formation of Sulfonamides
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily forms sulfonamides. This is one of the most common and important reactions of sulfonyl chlorides in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[3]
Formation of Sulfonate Esters
Alcohols and phenols react with 2,3-difluoro-4-methylbenzenesulfonyl chloride to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making this transformation valuable for activating hydroxyl groups.
Friedel-Crafts Reactions
Under Lewis acid catalysis, 2,3-difluoro-4-methylbenzenesulfonyl chloride can participate in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.
Hydrolytic Stability
Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions and stored in a desiccator.
Applications in Drug Discovery and Development
The unique substitution pattern of 2,3-difluoro-4-methylbenzenesulfonyl chloride makes it an attractive building block for the synthesis of complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The sulfonamide derivatives of this compound can be explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[3]
-
Modulation of Physicochemical Properties: The difluoro-methylphenyl motif can be incorporated into lead compounds to fine-tune their lipophilicity, metabolic stability, and target-binding interactions.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing other substituted benzenesulfonyl chlorides with this reagent, researchers can probe the importance of the specific electronic and steric features of the 2,3-difluoro-4-methyl substitution pattern for biological activity.
Safety and Handling
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,3-Difluoro-4-methylbenzenesulfonyl chloride represents a valuable and versatile tool for medicinal chemists and drug discovery scientists. Its unique combination of electronic and steric properties offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the laboratory.
References
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved from [Link]
-
The Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
Introduction: Understanding the Hazard Profile
2,3-Difluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of the sulfonyl chloride functional group (-SO₂Cl) is the primary determinant of its hazardous properties. This group is highly electrophilic and susceptible to nucleophilic attack, most notably by water.
The core safety concern stems from its rapid, exothermic reaction with water (hydrolysis), including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction is the fundamental cause of its severe corrosive properties. The fluorinated aromatic ring may also contribute to its toxicological profile. Therefore, all handling protocols must be designed to rigorously exclude moisture and prevent all forms of direct contact.
Hazard Identification and Classification
Based on the GHS classifications of analogous compounds, 2,3-Difluoro-4-methylbenzenesulfonyl chloride should be treated as, at minimum, possessing the following hazards.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Basis from Analogs |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. | Universal across benzenesulfonyl chloride analogs.[3][4] | |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. | A direct consequence of H314 classification. | |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. | Observed in substituted toluenesulfonyl chlorides. | |
| Aquatic Hazard (Chronic) | Category 3 | (No Pictogram) | (No Signal Word) | H412: Harmful to aquatic life with long lasting effects. | Common classification for this chemical family. |
| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals. | Inferred from the generation of HCl upon contact with moisture. |
Table 1: Anticipated GHS Classification for 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is mandatory, prioritizing engineering controls to minimize exposure potential, supplemented by robust personal protective equipment.
Primary Engineering Controls
All manipulations of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute. The work area should be equipped with an immediately accessible safety shower and eyewash station.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent devastating injuries from accidental contact. The following ensemble represents the minimum requirement for handling this compound.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Protects against splashes and fumes. A face shield is mandatory to protect the entire face from severe burns. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Nitrile) with an extended cuff. | Inspect gloves for any signs of degradation or pinholes before each use. Consider double-gloving for extended operations. |
| Body | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron is also required over the lab coat. | Provides a barrier against spills. Ensure no skin is exposed between the glove and the lab coat sleeve. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory | Not typically required when using a certified fume hood. | If there is a risk of aerosol generation or system failure, a NIOSH-approved respirator with an acid gas cartridge is necessary. |
Table 2: Mandatory Personal Protective Equipment.
Diagram 1: PPE Donning and Doffing Workflow.
Handling and Storage Protocols
Chemical Incompatibility
This compound is incompatible with:
-
Water/Moisture: Reacts violently to produce corrosive acids.[2]
-
Strong Bases (e.g., hydroxides, amines): Can cause vigorous, exothermic reactions.
-
Alcohols: Will react to form sulfonate esters, potentially with significant heat generation.
-
Strong Oxidizing Agents: May lead to unpredictable and hazardous reactions.
Handling Procedures
-
Work Area Preparation: Ensure the fume hood sash is at the lowest practical height. Remove all unnecessary items and potential sources of water from the work area. Place absorbent, chemical-resistant pads on the work surface.
-
Inert Atmosphere: For sensitive reactions or long-term storage, handling under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent degradation from atmospheric moisture.
-
Dispensing: Use clean, dry glassware. If the compound is a solid, use a non-metallic spatula. If it is a liquid, use a glass syringe or cannula techniques.
-
Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., a biphasic mixture of a suitable organic solvent and a weak base like sodium bicarbonate solution). Never add water directly to the neat compound.
Storage
Store containers in a cool, dry, well-ventilated area designated for corrosive materials. The container must be tightly sealed to prevent moisture ingress. Storage in a desiccator is highly recommended. Ensure containers are clearly labeled with the compound name and all relevant GHS hazard pictograms.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical to mitigating harm.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.
Spill Response
The response to a spill depends on its size and location. NEVER use water to clean up a spill of a sulfonyl chloride.[6]
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area.
-
Secure: Secure the area to prevent re-entry. If the spill is large or outside of a fume hood, contact your institution's emergency response team.
-
Assess: From a safe distance and with appropriate PPE, assess the extent of the spill.
-
Contain & Clean (Small spills inside a fume hood only):
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for acids. Do NOT use combustible materials like paper towels.
-
Working from the outside in, carefully scoop the absorbed material into a clearly labeled, dry, sealable container for hazardous waste. .
-
Decontaminate the area with a solvent (e.g., acetone), followed by a thorough wash with soap and water.
-
Diagram 2: Emergency Spill Response Decision Tree.
Waste Disposal
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste. Place materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
2,3-Difluoro-4-methylbenzenesulfonyl chloride, like all sulfonyl chlorides, is a hazardous chemical that demands respect and meticulous handling. Its corrosive and water-reactive nature are the primary risks. By understanding the chemical principles behind these hazards and adhering strictly to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can work with this valuable synthetic building block in a safe and controlled manner.
References
- Echemi. (n.d.). 3-Chloro-4-methylbenzenesulfonyl chloride SDS, 42413-03-6 Safety Data Sheets.
-
NextSDS. (n.d.). CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. - ADR Information. Retrieved from [Link]
- King, J. F., & Lee, T. W. S. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
- Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Benzenesulfonyl Chloride.
-
ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]
- Wayne State University. (n.d.). Water Reactive Chemicals SOP.
- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.
-
ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Bentley, T. W., Jones, R. O., & Storre, M. A. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access.
-
PubChem. (n.d.). Benzenesulfonyl fluoride. Retrieved from [Link]
Sources
The Fluorine Factor: Transforming Sulfonyl Chlorides into Precision Chemical Tools
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of chlorine with fluorine in the sulfonyl halide functional group (R-SO₂-X) is not a mere atomic replacement; it is a fundamental transformation that unlocks a new paradigm of chemical reactivity and stability. While sulfonyl chlorides have long been workhorse electrophiles in organic synthesis, their fluorinated counterparts, sulfonyl fluorides (R-SO₂F), offer a unique combination of remarkable stability and context-dependent, "clickable" reactivity. This guide delves into the profound influence of fluorine on the physicochemical properties of this functional group, exploring the electronic effects that govern its behavior. We will dissect the practical implications of these changes, from enhanced stability in complex molecular environments to the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document serves as a technical resource for researchers, providing insights into the synthesis, characterization, and application of fluorinated sulfonyl compounds, particularly in the realms of drug discovery and chemical biology, where precision and stability are paramount.
The Foundational Influence of Fluorine: A Tale of Two Halides
The dramatic difference in the chemical character between a sulfonyl chloride and a sulfonyl fluoride originates from the fundamental properties of the fluorine atom itself. Its extreme electronegativity and the resulting strength of the sulfur-fluorine bond dictate the group's behavior.
-
Potent Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma bond. This effect polarizes the entire sulfonyl group, rendering the sulfur atom significantly more electron-deficient and, therefore, a harder electrophile compared to its state in a sulfonyl chloride.
-
Superior Bond Strength: The S-F bond is substantially stronger and more robust than the S-Cl bond. This inherent strength is the cornerstone of the sulfonyl fluoride's remarkable stability. It is resistant to hydrolysis, thermolysis, and reduction—conditions that can readily degrade a sulfonyl chloride.[1][2] While aryl sulfonyl chlorides are prone to reductive collapse of the S(VI)-Cl bond to yield S(IV) species, sulfonyl fluorides reliably maintain their S(VI) oxidation state.[1][3]
-
Distinct Non-Covalent Interactions: Crystallographic studies reveal that the two halides guide different intermolecular packing in the solid state. While sulfonyl chlorides can participate in hydrogen bonding, the corresponding fluoride often does not.[1] Instead, the fluorine atom in aryl sulfonyl fluorides has been observed forming stabilizing close contacts with π-bonding regions of adjacent molecules.[1]
These fundamental differences are not subtle, leading to a stark divergence in their chemical utility, as summarized in the table below.
Table 1: Comparative Properties of Sulfonyl Halides
| Property | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) | Causality & Implication |
| S-Halogen Bond | Weaker, more labile | Significantly stronger | The robust S-F bond confers high chemical and thermal stability.[1] |
| Stability | Sensitive to moisture, heat, and reducing agents. Prone to degradation. | Highly stable; resistant to hydrolysis, thermolysis, and reduction.[2][4] | Fluorides can be carried through multi-step syntheses and harsh conditions. |
| General Reactivity | Broadly reactive with many nucleophiles. | Latent reactivity; stable until "activated" by specific conditions/catalysts.[4] | Chlorides are general-purpose reagents; fluorides are precision tools. |
| Selectivity | Less selective, prone to side reactions. | Highly selective for specific nucleophiles (e.g., silyl ethers, phenols). | Enables clean reactions in complex environments (e.g., biological systems). |
| Key Application | Synthesis of sulfonamides, sulfonate esters. | SuFEx Click Chemistry, covalent inhibitors, chemical probes.[2][5] | The stability-reactivity profile of fluorides unlocks advanced applications. |
A Paradigm Shift in Reactivity: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The unique stability-reactivity balance of sulfonyl fluorides remained a niche curiosity for decades.[4] However, the pioneering work of K. Barry Sharpless and coworkers catapulted them to the forefront of modern chemistry by defining their reactions as a new generation of "click chemistry"—Sulfur(VI) Fluoride Exchange (SuFEx).[3][5]
SuFEx is not just a reaction, but a chemical philosophy. It leverages the near-perfect balance of the S-F group: it is kinetically inert enough to be considered a stable functional group handle, yet it can be coaxed into highly efficient and specific reactions with nucleophiles under the right conditions.[4] This "on-demand" reactivity is a departure from the often-uncontrolled reactivity of sulfonyl chlorides. SuFEx provides a powerful and reliable method for forging robust covalent linkages in a variety of contexts, from materials science to drug development.[3]
Caption: General schematic of a SuFEx click reaction.
Applications in Drug Discovery and Chemical Biology: The Precision Warhead
The properties endowed by fluorine make sulfonyl fluorides exceptionally well-suited for the demanding environment of biological systems. Their stability prevents premature reaction or degradation, while their selective reactivity allows for precise targeting of biomolecules.
-
Covalent Inhibitors: The sulfonyl fluoride moiety has emerged as a premier "warhead" for designing covalent drugs.[6] It can form stable, irreversible bonds with the nucleophilic side chains of specific amino acid residues within a protein's binding pocket, including serine, threonine, tyrosine, and lysine.[5][6][7] This allows for potent and durable target engagement, a strategy used to inhibit enzymes or block protein-protein interactions.[7]
-
Activity-Based Probes (ABPs): By appending a reporter tag (like a fluorophore or biotin) to a sulfonyl fluoride scaffold, researchers can create ABPs.[2][7] These probes react covalently with active enzymes in a complex proteome, allowing for their identification, quantification, and functional characterization.
-
Late-Stage Functionalization: A significant challenge in drug development is modifying complex lead compounds in the final stages of synthesis. The robust nature of the SO₂F group allows it to be installed early and carried through numerous synthetic steps, with its reactivity only being called upon at the desired moment. This is a distinct advantage over the more fragile SO₂Cl group, which often must be installed immediately before use.[8]
-
PET Radiochemistry: The S-F bond's unique properties have enabled its use in Positron Emission Tomography (PET). Ultrafast isotopic exchange methods using [¹⁸F]fluoride have been developed, allowing for the rapid synthesis of PET imaging agents for clinical and research applications.[9]
Synthetic Methodologies: Accessing the Sulfonyl Fluoride
While numerous methods exist, the most common and practical route to sulfonyl fluorides involves the direct halogen exchange (HALEX) of their more readily available sulfonyl chloride precursors.
Experimental Protocol: Direct Chloride-to-Fluoride Exchange
This protocol is adapted from a simple, mild, and high-yielding procedure for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[10][11] It utilizes a biphasic mixture of potassium fluoride (KF) in water/acetone, avoiding the need for hazardous reagents or anhydrous conditions.[11]
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Potassium fluoride (KF, 3.0 eq)
-
Acetone
-
Deionized water
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the sulfonyl chloride (e.g., 10 mmol, 1.0 eq) and acetone (e.g., 30 mL). Begin stirring to dissolve the starting material.
-
Fluoride Source Addition: In a separate beaker, dissolve potassium fluoride (30 mmol, 3.0 eq) in a minimal amount of deionized water (e.g., 10 mL). Add this aqueous KF solution to the stirring acetone solution of the sulfonyl chloride. The reaction mixture will be biphasic.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.[11]
-
Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (e.g., 50 mL) and deionized water (e.g., 50 mL). Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual KF and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The resulting crude sulfonyl fluoride is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization. Confirm product identity and purity via NMR spectroscopy (¹H, ¹³C, and importantly, ¹⁹F) and mass spectrometry.
Caption: Workflow for sulfonyl fluoride synthesis via halogen exchange.
Conclusion: A Future Forged with Fluorine
The strategic incorporation of fluorine into the sulfonyl halide framework is a powerful example of how a single atomic substitution can redefine a functional group's role in chemistry. The resulting sulfonyl fluorides are not simply more stable analogues of sulfonyl chlorides; they are a distinct class of reagents with a unique and highly desirable profile of stability and selective reactivity. This profile has made them indispensable tools in the quest for new medicines and biological probes, primarily through the elegant and robust connections forged by SuFEx click chemistry. As our understanding of SuFEx continues to grow and new synthetic methods emerge, the impact of the fluorine-sulfonyl partnership on science and technology is set to expand even further.
References
- Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. (2022-12-06).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. (2022-12-08).
- Sulfonyl Chlorides/Fluorides. Yufeng.
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.
- Synthesis of Sulfonyl Fluorides from Sulfonamides.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Lecture 26 : Electrochemical Fluorination, Sulfonyl Fluorides. YouTube. (2019-05-06).
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Unknown Source.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society. (2021-02-25).
- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Unknown Source.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH.
- Sulfur Fluoride Exchange (SuFEx). Monash University.
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and W
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 6. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
An In-depth Technical Guide to the Electrophilicity of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, a key intermediate in medicinal chemistry and organic synthesis. We delve into the theoretical principles governing its reactivity, offering a predictive framework based on substituent effects. This guide furnishes detailed, field-proven experimental protocols for the synthesis, characterization, and kinetic analysis of this sulfonyl chloride. Furthermore, we present a complete workflow for the computational determination of its electrophilicity index using Density Functional Theory (DFT). By integrating theoretical insights with practical methodologies, this document serves as an essential resource for scientists seeking to understand and harness the reactivity of this versatile reagent in drug discovery and development.
Introduction: The Significance of Electrophilicity in Drug Development
The sulfonyl chloride moiety is a cornerstone in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride, specifically its electrophilicity, dictates its propensity to react with nucleophiles, forming the crucial sulfonamide linkage. A well-calibrated electrophilicity is paramount; a reagent that is too reactive may lead to poor selectivity and unwanted side reactions, while one with insufficient reactivity can result in sluggish or incomplete conversions. 2,3-Difluoro-4-methylbenzenesulfonyl chloride presents a unique substitution pattern, and a thorough understanding of its electronic properties is essential for its effective utilization. The fluorine substituents are expected to significantly enhance the electrophilicity of the sulfur center through their strong electron-withdrawing inductive effects, making this reagent a potent partner in sulfonamide synthesis.
Theoretical Framework: Predicting the Electrophilicity
The electrophilicity of an aromatic sulfonyl chloride is primarily governed by the electronic effects of the substituents on the benzene ring. These effects can be dissected into inductive and resonance contributions, which can be quantitatively assessed using Hammett constants.
The Role of Substituents: An Inductive and Resonance Perspective
The two fluorine atoms at the 2- and 3-positions are powerful electron-withdrawing groups, primarily through the inductive effect (-I). This effect polarizes the S-Cl bond, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. The methyl group at the 4-position is an electron-donating group (+I and hyperconjugation), which slightly counteracts the effect of the fluorine atoms. However, the combined inductive effect of the two ortho and meta fluorine atoms is expected to dominate, leading to a highly electrophilic sulfonyl chloride.
Hammett Analysis: A Quantitative Prediction
The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the rate constants (k) of a series of reactions with the substituent constants (σ) and a reaction constant (ρ). For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. While specific Hammett constants for ortho substituents are complex due to steric effects, we can approximate the electronic influence. The σ_m for fluorine is +0.34 and for an ortho fluorine, the inductive effect is even more pronounced. The σ_p for a methyl group is -0.17. The cumulative effect of two strong electron-withdrawing fluorine atoms in close proximity to the sulfonyl chloride group is anticipated to result in a significantly positive Σσ value, suggesting a high reaction rate compared to unsubstituted benzenesulfonyl chloride.
Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
The synthesis of the title compound can be achieved through a reliable, multi-step sequence starting from commercially available precursors. The key steps involve the synthesis of the corresponding aniline, followed by diazotization and a Sandmeyer-type reaction.
Synthesis of 2,3-Difluoro-4-methylaniline
The precursor aniline can be synthesized from 2,3-difluoronitrobenzene through a series of steps including methylation and reduction. Alternatively, commercially available 2,3-difluoro-4-methylaniline can be used directly.
Diazotization of 2,3-Difluoro-4-methylaniline
The conversion of the aniline to a diazonium salt is a critical step and is typically performed at low temperatures to ensure the stability of the diazonium intermediate.[1]
Experimental Protocol:
-
To a stirred solution of 2,3-difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Sandmeyer Reaction: Formation of the Sulfonyl Chloride
The diazonium salt is then converted to the sulfonyl chloride in the presence of sulfur dioxide and a copper(I) chloride catalyst.[2][3]
Experimental Protocol:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5-10 °C and add the previously prepared cold diazonium salt solution portion-wise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Experimental Assessment of Electrophilicity
The electrophilicity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride can be quantitatively determined by monitoring its reaction kinetics with a suitable nucleophile. Here, we provide protocols for both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic methods.
Kinetic Analysis by ¹⁹F NMR Spectroscopy
Given the presence of fluorine atoms in the molecule, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the reaction progress, as the chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment.
Experimental Protocol:
-
Sample Preparation: In a dry NMR tube, dissolve a known concentration of 2,3-Difluoro-4-methylbenzenesulfonyl chloride in a suitable deuterated solvent (e.g., acetonitrile-d₃). Add a known concentration of a stable internal standard with a distinct ¹⁹F NMR signal.
-
Reaction Initiation: At time t=0, inject a known concentration of the chosen nucleophile (e.g., an amine or alcohol) into the NMR tube and mix thoroughly.
-
Data Acquisition: Immediately acquire a series of ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the fluorine atoms of the starting material and the product. The decrease in the integral of the starting material over time can be used to determine the rate constant of the reaction.
Caption: Workflow for kinetic analysis using ¹⁹F NMR spectroscopy.
Kinetic Analysis by UV-Vis Spectroscopy
If the reaction involves a change in the chromophore of the system, UV-Vis spectroscopy can be an effective and convenient method for kinetic analysis.
Experimental Protocol:
-
Wavelength Selection: Determine the λ_max of the starting material and the product. Choose a wavelength where the absorbance change upon reaction is significant.
-
Reaction Setup: In a cuvette, place a solution of 2,3-Difluoro-4-methylbenzenesulfonyl chloride in a suitable solvent.
-
Reaction Initiation: At time t=0, add the nucleophile to the cuvette, mix rapidly, and immediately place it in the spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time.
-
Data Analysis: Use the Beer-Lambert law to convert absorbance data to concentration data and determine the rate constant.
Computational Analysis: The Electrophilicity Index
Density Functional Theory (DFT) provides a powerful computational tool to quantify the intrinsic electrophilicity of a molecule through the calculation of the global electrophilicity index (ω). This index is defined as:
ω = μ² / (2η)
where μ is the electronic chemical potential and η is the chemical hardness. These can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):
μ ≈ (E_HOMO + E_LUMO) / 2 η ≈ E_LUMO - E_HOMO
A higher electrophilicity index indicates a greater electrophilic character.
Computational Workflow
Protocol for DFT Calculation:
-
Structure Optimization: Build the 3D structure of 2,3-Difluoro-4-methylbenzenesulfonyl chloride and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
HOMO and LUMO Energies: From the output of the calculation, extract the energies of the HOMO and LUMO.
-
Calculate Electrophilicity Index: Use the HOMO and LUMO energies to calculate the electronic chemical potential (μ), chemical hardness (η), and finally the global electrophilicity index (ω).
Sources
The Strategic Incorporation of Difluorinated Building Blocks: A Technical Guide for Drug Discovery and Beyond
Foreword: Beyond Simple Fluorination - The Nuanced Power of Two
For decades, the strategic introduction of fluorine into bioactive molecules has been a cornerstone of medicinal chemistry.[1] This small yet fiercely electronegative atom can profoundly alter a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, as our understanding of molecular interactions deepens, the focus has shifted from simple monofluorination to the more nuanced and powerful applications of polyfluorinated motifs. Among these, difluorinated building blocks—bearing the difluoromethyl (CF2H), difluoromethylene (-CF2-), or gem-difluoroalkyl functionalities—have emerged as exceptionally versatile tools for fine-tuning molecular properties with remarkable precision.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, synthetic strategies, and practical applications of difluorinated building blocks. Moving beyond a mere recitation of facts, we will delve into the causal relationships behind experimental choices, offering field-proven insights to empower your own research endeavors.
The Physicochemical Impact of Difluorination: A Game of Electronic Effects and Steric Mimicry
The utility of difluorinated motifs stems from their unique ability to modulate a molecule's properties in ways that are distinct from both their hydrogenated and trifluoromethylated counterparts. This influence is a delicate interplay of potent inductive effects, altered hydrogen bonding capabilities, and steric mimicry.
The Difluoromethyl (CF2H) Group: A Lipophilic Hydrogen Bond Donor
The difluoromethyl group is increasingly recognized not just as a more lipophilic alternative to a methyl or hydroxyl group, but as a "lipophilic hydrogen bond donor."[3] This unique characteristic allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups, which are common pharmacophores.[4] The C-H bond in a CF2H group is polarized and can participate in hydrogen bonding, a feature that can be leveraged to enhance binding affinity and specificity with a target protein.[4]
The Difluoromethylene (-CF2-) Group: A Stable Phosphate Mimic
In biological systems, phosphate and pyrophosphate groups are ubiquitous in signaling pathways.[5] However, their inherent instability to hydrolysis presents a challenge for drug design. The difluoromethylene group (-CF2-) has proven to be an effective and hydrolytically stable bioisostere of the oxygen atom in phosphate esters (R-CF2-PO3^2-^ vs. R-O-PO3^2-^).[6] This mimicry has been instrumental in the design of inhibitors for enzymes that bind or hydrolyze phosphate esters, such as protein tyrosine phosphatases (PTPs).[6][7]
Gem-Difluorinated Rings: Modulating pKa, Lipophilicity, and Conformation
The introduction of a gem-difluoro group into a cyclic system can have a profound impact on the molecule's physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity or basicity of nearby functional groups. For instance, the pKa of amines and carboxylic acids can be fine-tuned by the placement of a CF2 group within a cycloalkane ring. Furthermore, gem-difluorination can alter lipophilicity and aqueous solubility in complex ways, often dependent on the ring size and the position of the fluorine atoms.
Synthetic Strategies for the Introduction of Difluorinated Motifs
The successful application of difluorinated building blocks hinges on the availability of robust and versatile synthetic methodologies. Over the past two decades, significant progress has been made in the development of methods for the introduction of CF2H, -CF2-, and related groups.
Synthesis of Difluoromethylated Compounds
The direct introduction of a difluoromethyl group onto a molecule can be achieved through a variety of methods, including radical, nucleophilic, and electrophilic approaches.
This protocol provides a catalyst-free method for the C3-difluoromethylation of quinoxalin-2(1H)-ones using readily available reagents.[8][9]
Materials:
-
Quinoxalin-2(1H)-one derivative
-
Difluoroacetic anhydride
-
Pyridine N-oxide
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
tert-Butyl alcohol (for recrystallization)
Procedure:
-
To a solution of the quinoxalin-2(1H)-one (1.0 equiv.) and potassium carbonate (1.2 equiv.) in DMF (0.5 M), add difluoroacetic anhydride and pyridine N-oxide.
-
Stir the mixture at room temperature for 16 hours under visible light irradiation (e.g., blue LED lamps).
-
Upon completion (monitored by TLC), wash the reaction mixture with a saturated solution of ammonium chloride, ethyl acetate, and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is purified by filtration, washed with water, and recrystallized from tert-butyl alcohol to yield the C3-difluoromethylated quinoxalin-2(1H)-one.
Synthesis of Difluoromethyl Ethers
Difluoromethyl ethers are increasingly found in pharmaceuticals and agrochemicals.[10] Modern methods often seek to avoid the use of ozone-depleting reagents like HCF2Cl.
This one-pot procedure utilizes difluoromethyltriflate (HCF2OTf) for the efficient synthesis of aryl difluoromethyl ethers from arylboronic acids.[11]
Materials:
-
Arylboronic acid
-
30% Aqueous hydrogen peroxide (H2O2)
-
Potassium hydroxide (KOH)
-
Difluoromethyltriflate (HCF2OTf)
-
Acetonitrile (MeCN)
Procedure:
-
In a reaction vessel, dissolve the arylboronic acid in MeCN.
-
Add 30% aqueous H2O2 and stir for 15 minutes at room temperature to form the corresponding phenol in situ.
-
Add an aqueous solution of KOH to the reaction mixture.
-
Add HCF2OTf to the basic solution and stir vigorously. The reaction is typically complete within minutes.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product to yield the aryl difluoromethyl ether.
Synthesis of Gem-Difluorinated Cycloalkanes
Deoxyfluorination of ketones is a common and effective strategy for the synthesis of gem-difluorinated compounds.[12] Reagents like Deoxo-Fluor® are often employed for this transformation.[13]
This general procedure outlines the deoxyfluorination of a cyclic ketone using Deoxo-Fluor®.[13]
Materials:
-
Cyclic ketone
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Ethanol (optional, for catalysis)
Procedure:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the cyclic ketone in an anhydrous solvent.
-
Carefully add Deoxo-Fluor® (typically 1.5-3.0 equivalents) to the solution. A catalytic amount of ethanol can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.[13]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography to yield the gem-difluorocycloalkane.
Applications in Drug Discovery: Case Studies
The true measure of a building block's utility lies in its successful application. The following case studies illustrate how difluorinated motifs have been instrumental in the development of impactful therapeutic agents.
Riociguat: A Soluble Guanylate Cyclase (sGC) Stimulator
Riociguat was the first sGC stimulator approved by the FDA for the treatment of pulmonary arterial hypertension.[2] A key feature of its structure is a difluorinated pyridine ring. The fluorine atom at the meta position of the pyridine ring was shown to confer superior pharmacokinetic properties compared to its non-fluorinated analog.[2]
Difluoromethylated Quinoxalin-2-ones in Medicinal Chemistry
Quinoxalin-2-ones are a privileged scaffold in medicinal chemistry. The incorporation of a difluoromethyl group at the C-3 position is a strategy to enhance biological activity.[4] The CF2H group can act as a hydrogen bond donor, potentially increasing target affinity, and its lipophilic nature can improve membrane permeability.[4]
Beyond Pharmaceuticals: Difluorinated Building Blocks in Materials Science
The unique properties of difluorinated compounds extend their applications beyond the realm of medicine into advanced materials.
Fluorinated Liquid Crystals
The incorporation of fluorine into liquid crystal structures can significantly alter their physical properties, including dielectric anisotropy, optical anisotropy, and viscosity.[14] The strategic placement of fluoro substituents can be used to tailor these properties for specific applications in liquid crystal displays (LCDs).[14] For example, lateral difluoro-substitution in terphenyl systems can enhance the stability of tilted smectic phases and reduce melting points.[15]
Fluorinated Polymers
Fluoropolymers are renowned for their high chemical resistance, thermal stability, and low surface energy.[10] The strong carbon-fluorine bond makes these materials resistant to solvents, acids, and bases.[16] This durability makes them ideal for a wide range of applications, from protective coatings and water- and oil-repellent surfaces to high-performance films for flexible displays.[16][17]
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.
Caption: One-pot synthesis of aryl difluoromethyl ethers.
Caption: Deoxyfluorination of a ketone.
Caption: Bioisosteric relationship of difluoromethylene phosphonates.
Conclusion: The Future is Difluorinated
The strategic use of difluorinated building blocks represents a sophisticated and powerful approach in modern molecular design. From enhancing the pharmacokinetic profiles of life-saving drugs to engineering the next generation of advanced materials, the nuanced influence of these motifs is undeniable. As synthetic methodologies continue to evolve, offering even greater precision and efficiency, the applications of difluorinated compounds are poised to expand into new and exciting territories. For the discerning researcher, a deep understanding of the principles and practices outlined in this guide will be essential for unlocking the full potential of these remarkable chemical entities.
References
-
Fluorine. (URL: [Link])
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (URL: [Link])
-
Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. (URL: [Link])
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (URL: [Link])
-
Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. (URL: [Link])
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (URL: [Link])
-
Fluorinated liquid crystals - Properties and applications. (URL: [Link])
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (URL: [Link])
-
New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. (URL: [Link])
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (URL: [Link])
-
The use of phosphate bioisosteres in medicinal chemistry and chemical biology. (URL: [Link])
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (URL: [Link])
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (URL: [Link])
-
Synthesis of (alpha,alpha-difluoromethylene)phosphate analogues of phosphosugars and phospho-amino acids. (URL: [Link])
-
Synthesis of Difluoromethylated Compounds. (URL: [Link])
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (URL: [Link])
-
Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. (URL: [Link])
-
Synthesis and properties of fluorinated copolymerized polyimide films. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
Fluorinated liquid crystals – properties and applications. (URL: [Link])
-
4,4'-Bis(difluoromethyl)biphenyl. (URL: [Link])
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. (URL: [Link])
-
Deoxy-Fluorine Chemistry (Important Papers). (URL: [Link])
-
The use of phosphate bioisosteres in medicinal chemistry and chemical biology. (URL: [Link])
-
What Are Fluorinated Acrylic Polymers?. (URL: [Link])
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (URL: [Link])
-
Difluoromethylation of Phenols. (URL: [Link])
-
Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters. (URL: [Link])
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (URL: [Link])
-
SYNTHESIS AND REPELLENT PROPERTIES OF FLUORINATED DIBLOCK-COPOLYMERS. (URL: [Link])
-
a) Synthesis of difluoromethyl ethers based on the reaction of oxygen... (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. youtube.com [youtube.com]
- 17. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis of N-substituted sulfonamides utilizing 2,3-Difluoro-4-methylbenzenesulfonyl chloride. This document is intended to equip researchers in medicinal chemistry and drug development with the necessary protocols and scientific rationale to effectively employ this versatile building block in the creation of novel sulfonamide libraries with potential therapeutic applications.
Introduction: The Strategic Advantage of Fluorinated Sulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. 2,3-Difluoro-4-methylbenzenesulfonyl chloride is a valuable reagent for introducing a difluorinated aryl moiety into potential drug molecules, offering a unique substitution pattern to explore structure-activity relationships (SAR).
The electron-withdrawing nature of the two fluorine atoms is anticipated to increase the electrophilicity of the sulfonyl group, potentially leading to enhanced reactivity towards nucleophiles such as primary and secondary amines. The methyl group provides a lipophilic handle and a point for potential metabolic interactions. This unique combination of substituents makes 2,3-Difluoro-4-methylbenzenesulfonyl chloride an attractive building block for the synthesis of novel sulfonamide derivatives.
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from 2,3-Difluoro-4-methylbenzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl-type substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.
Diagram of the General Reaction Mechanism
Sources
reaction conditions for sulfonylation with 2,3-Difluoro-4-methylbenzenesulfonyl chloride
An In-Depth Technical Guide to Sulfonylation Reactions with 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to performing sulfonylation reactions using 2,3-Difluoro-4-methylbenzenesulfonyl chloride. As a fluorinated analog of the common tosyl chloride, this reagent is of significant interest for introducing the 2,3-difluoro-4-methylphenylsulfonyl moiety into organic molecules, a strategy often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind protocol design, empowering researchers to optimize conditions for their specific substrates.
Section 1: The Scientific Foundation of Sulfonylation
Sulfonylation is a cornerstone transformation in organic synthesis, enabling the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] The reaction involves the treatment of a nucleophile, typically an amine or an alcohol, with a sulfonyl chloride in the presence of a base. The sulfonyl chloride acts as an electrophilic source of the sulfonyl group.
1.1 The Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride. The generally accepted mechanism involves the nucleophile (e.g., an amine or alcohol) attacking the sulfur atom, leading to a transient tetrahedral intermediate. The chloride ion is subsequently eliminated, and the protonated product is neutralized by a base to yield the final sulfonated product and a salt byproduct.
Caption: Standard experimental workflow for sulfonylation.
Protocol 1: General Procedure for Sulfonylation of a Primary or Secondary Amine
This protocol describes the formation of a sulfonamide using triethylamine as the base in dichloromethane.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.
Protocol 2: General Procedure for Sulfonylation of a Primary or Secondary Alcohol
This protocol describes the formation of a sulfonate ester, which is an excellent leaving group in subsequent substitution reactions. [3]Pyridine is used here as both a base and catalyst.
Materials:
-
Primary or Secondary Alcohol (1.0 eq)
-
2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), anhydrous DCM, and anhydrous pyridine (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl (multiple times to remove pyridine), and brine. Alternatively, washing with 1 M CuSO₄ solution can be effective for removing residual pyridine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired sulfonate ester. Note: Sulfonate esters can be less stable than sulfonamides; avoid excessive heat during purification.
Section 3: Summary of Reaction Conditions
The following table provides a quick reference for selecting appropriate starting conditions for the sulfonylation of various nucleophiles with 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
| Nucleophile Type | Recommended Base | Common Solvent(s) | Typical Temp. (°C) | Key Considerations |
| Aliphatic Amine | Triethylamine, DIPEA | DCM, THF | 0 to RT | Generally high yields and fast reaction times. |
| Aromatic Amine | Triethylamine, Pyridine | DCM, THF, Pyridine | RT to 40 °C | Less nucleophilic; may require longer reaction times or gentle heating. |
| Primary Alcohol | Pyridine, Et₃N/DMAP | DCM, Pyridine | 0 to RT | Pyridine is often preferred for its catalytic effect. |
| Secondary Alcohol | Pyridine, Et₃N/DMAP | DCM, Pyridine | 0 to RT | Slower reaction rates compared to primary alcohols due to steric hindrance. |
| Phenol | K₂CO₃, NaOH, Et₃N | Acetone, MeCN, DCM | RT | The phenoxide, formed in situ, is a highly effective nucleophile. |
DIPEA: Diisopropylethylamine; DMAP: 4-Dimethylaminopyridine (catalyst)
Section 4: Conclusion
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a versatile reagent for the synthesis of fluorinated sulfonamides and sulfonate esters. A successful outcome depends on the careful selection of the base, solvent, and reaction temperature, tailored to the specific nucleophilicity and steric properties of the substrate. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this reagent in synthetic and medicinal chemistry programs. By understanding the causality behind the experimental choices, scientists can logically troubleshoot and optimize these critical transformations.
References
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Willis, M. C., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]
- Kress, M. H., et al. (2000). Sulfonylation of alcohol. Google Patents (JP2000219669A).
-
ResearchGate. Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Available at: [Link]
-
Manolikakes, G., & Friedrich, M. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. Available at: [Link]
- Chinese Journal of Organic Chemistry. (2016). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Chin. J. Org. Chem., 36, 1184–1196.
-
Wang, B., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]
-
RSC Publishing. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology. Available at: [Link]
-
ACS Publications. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
-
RSC Publishing. (2024). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry. Available at: [Link]
- Google Patents. Sulfonation of aromatic compounds in the presence of solvents.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. Process for the preparation of benzene sulfonamides.
- National Institutes of Health. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules.
-
Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]
- PubMed. (2023). Dehydroxylative Sulfonylation of Alcohols. Journal of Organic Chemistry.
-
ResearchGate. Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. Available at: [Link]
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
-
RSC Publishing. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications. Available at: [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
- Journal of Engineering Science Technology and Management. (2024).
- Synthesis of sulfonyl chloride substr
- RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
- Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
-
Wikipedia. 4-Toluenesulfonyl chloride. Available at: [Link]
-
Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available at: [Link]
- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.
- Google Patents. A method for the production of sulfate or sulfonate esters.
- National Institutes of Health. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Facile synthesis of arylsulfonates from phenol deriv
-
ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available at: [Link]
- National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- The Chemithon Corporation. (1997).
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
Sources
Application Note: The Strategic Application of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride in the Synthesis of Targeted Kinase Inhibitors
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of therapeutic agents, including a significant class of kinase inhibitors.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, a key building block for introducing a functionally critical sulfonamide group into kinase inhibitor scaffolds. We will explore the chemical rationale behind its use, its role in targeting key signaling pathways, and provide a detailed, field-proven protocol for its application in synthesis, using the synthesis of a key intermediate for a BRAF inhibitor as a representative example.
Introduction: The Sulfonamide Moiety in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[3][4] Consequently, small-molecule kinase inhibitors have become a major focus of drug discovery. The sulfonamide functional group (R-SO₂NH-R') is a privileged scaffold in this domain, prized for its ability to act as a bioisostere of a carboxylic acid or amide, and for its unique electronic and hydrogen-bonding properties.[1][5] The N-H proton of the sulfonamide is acidic, allowing it to act as a potent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for specific, high-affinity interactions within the ATP-binding pocket of target kinases.[6]
Substituted arylsulfonyl chlorides are the primary reagents for installing this critical functional group. The specific substitution pattern on the aryl ring profoundly influences the final compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The reagent 2,3-Difluoro-4-methylbenzenesulfonyl chloride offers a unique combination of features:
-
Ortho and Meta Fluorine Atoms: These strongly electron-withdrawing groups increase the acidity of the resulting sulfonamide N-H proton, potentially enhancing hydrogen bonding interactions with the kinase. They also modulate the molecule's lipophilicity and metabolic stability.
-
Para Methyl Group: This group provides a point for hydrophobic interactions within the kinase binding site and can influence the overall conformation of the inhibitor.
Case Study: Targeting the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Mutations in this pathway, particularly in the BRAF kinase, are drivers in over half of all melanomas and a significant fraction of other cancers.[9][10] Kinase inhibitors that target mutated BRAF, such as Dabrafenib, have shown remarkable clinical efficacy.[9] The synthesis of Dabrafenib and related structures critically involves the formation of a sulfonamide bond using a difluorinated benzenesulfonyl chloride, illustrating the industrial and therapeutic relevance of this chemistry.[11][12]
The diagram below illustrates the MAPK signaling pathway and highlights the point of intervention for BRAF inhibitors.
Synthetic Protocol: Sulfonamide Bond Formation
This section details a representative protocol for the reaction between an aromatic amine and 2,3-Difluoro-4-methylbenzenesulfonyl chloride. The reaction proceeds via nucleophilic attack of the amine nitrogen onto the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[13][14] An organic base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.[15]
General Workflow
The overall synthetic process is straightforward and can be monitored effectively by standard analytical techniques.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry | Notes |
| 3-Amino-2-fluorobenzoic acid | 434-05-9 | 155.13 | 1.0 eq | Starting nucleophile |
| 2,3-Difluoro-4-methylbenzenesulfonyl chloride | 162709-94-8 | 228.64 | 1.1 eq | Electrophile |
| Pyridine | 110-86-1 | 79.10 | 3.0 eq | Base and catalyst |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ~10 mL/g | Reaction solvent |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | For aqueous workup |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | Drying agent |
| Silica Gel | 7631-86-9 | - | - | For column chromatography |
| Ethyl Acetate / Hexanes | - | - | - | Eluent for column chromatography |
Step-by-Step Experimental Procedure
Objective: To synthesize 3-((2,3-difluoro-4-methylphenyl)sulfonamido)-2-fluorobenzoic acid.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Amino-2-fluorobenzoic acid (1.55 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 40 mL) followed by pyridine (2.42 mL, 30.0 mmol, 3.0 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (2.51 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.
-
Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent the formation of undesired side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Self-Validation: Complete consumption of the limiting reagent (the amine) is a key indicator of reaction completion.
-
-
Workup - Quenching and Extraction:
-
Cool the mixture to 0 °C and slowly add 1M HCl (50 mL) to quench the reaction and neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Causality Note: The acid washes remove the pyridine hydrochloride salt, simplifying purification. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Expected Results and Data
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white solid |
| Yield | 75-90% |
| Purity (LC-MS) | >95% |
| ¹H NMR | Peaks corresponding to aromatic protons and the sulfonamide N-H and acid O-H. |
| HRMS (ESI-) | Calculated m/z for C₁₄H₁₀F₃NO₄S [M-H]⁻ should match the observed value. |
Conclusion
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of kinase inhibitors. Its specific substitution pattern allows for the fine-tuning of a drug candidate's electronic and steric properties, which is essential for achieving high potency and selectivity. The protocol described herein provides a robust and reproducible method for constructing the critical sulfonamide linkage, a key step in the development of targeted therapies for diseases driven by aberrant kinase activity. This foundational chemistry enables the exploration of novel chemical space and the advancement of next-generation kinase inhibitors.
References
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]
-
Abubakar, M. I., et al. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]
-
Tsai, C., et al. (2019). Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. Journal of Medicinal Chemistry, 62(9), 4691-4706. [Link]
-
Pearce, L. R., et al. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]
- Ren, W. (2018). Method for preparing new melanoma drug dabrafenib. CN107987071A.
-
Naik, P. K., & Murumkar, P. R. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
-
Gajda, A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]
-
Tsai, C., et al. (2020). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Oncology. [Link]
-
Houghtaling, J. (2021). Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma. Scholar Commons. [Link]
- Sethi, M. K., et al. (2016).
-
Yue, L., et al. (2004). Differential effects of tyrosine kinase inhibitors on volume-sensitive chloride current in human atrial myocytes. The Journal of General Physiology. [Link]
-
Singh, R. P., et al. (2024). Refinement of MEK inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Borys, K. M., et al. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed Central. [Link]
-
van der Westhuizen, C., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Chemistry – A European Journal. [Link]
-
Zhang, C., et al. (2015). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. [Link]
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. ResearchGate. [Link]
-
Saya's World of Chemistry. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
-
Angene. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Angene. [Link]
-
Onwudiwe, D. C., et al. (2019). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]
-
Lyssikatos, J. P., et al. (2012). Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Caunt, C. J., et al. (2015). MEK-ERK signalling pathways in cancer. Current Opinion in Pharmacology. [Link]
-
Arai, M. A., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tsubaki, K., et al. (2015). Mitogen-activated protein kinase inhibition reduces mucin 2 production and mucinous tumor growth. Molecular Cancer Therapeutics. [Link]
-
Wang, X., et al. (2009). Discovery of Highly Potent and Selective Type I B-Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of tyrosine kinase inhibitors on volume-sensitive chloride current in human atrial myocytes: evidence for dual regulation by Src and EGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. medkoo.com [medkoo.com]
- 10. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 12. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,3-Difluoro-4-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and downstream purification challenges. This guide offers detailed protocols and the scientific rationale behind the recommended purification strategies, ensuring a robust and reproducible process.
Understanding the Compound and Its Synthesis
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a reactive compound that requires careful handling. Its synthesis typically proceeds via the diazotization of 2,3-difluoro-4-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, or by direct chlorosulfonation of 1,2-difluoro-3-methylbenzene.
Proposed Synthesis Route: Diazotization-Sandmeyer Reaction
A plausible and commonly employed route for analogous compounds involves a two-step process starting from the corresponding aniline.[1][2]
Caption: Proposed synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Potential Impurities
Understanding the potential impurities is critical for developing an effective purification strategy. Based on analogous reactions, the following impurities are likely to be present in the crude product:
-
Isomeric Products: Depending on the selectivity of the sulfonation reaction, other isomers of difluoro-methylbenzenesulfonyl chloride may be formed.
-
2,3-Difluoro-4-methylbenzenesulfonic acid: This is the primary hydrolysis product and a major impurity if the reaction or work-up is exposed to water.[3]
-
Diaryl Sulfones: Formed by the reaction of the sulfonyl chloride with the starting aromatic compound.
-
Disulfides: Can arise from side reactions during the Sandmeyer reaction.
-
Starting Material: Unreacted 2,3-difluoro-4-methylaniline or 1,2-difluoro-3-methylbenzene.
-
Inorganic Salts: Residual salts from the reaction and work-up.
Purification Strategies
A multi-step purification approach is often necessary to achieve high purity. The general workflow involves an initial aqueous work-up followed by either crystallization or chromatography, or a combination of both.
Caption: General purification workflow for 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Initial Work-up: Quenching and Extraction
Causality: The primary goal of the work-up is to quench the reaction and remove inorganic byproducts and water-soluble impurities. Given the high reactivity of sulfonyl chlorides with water, this step must be performed rapidly and at low temperatures to minimize hydrolysis to the corresponding sulfonic acid.[3]
Protocol:
-
Prepare a biphasic mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separation funnel.[4]
-
Slowly and carefully pour the crude reaction mixture into the funnel with vigorous stirring. The organic solvent will extract the desired product while the aqueous layer will dissolve inorganic salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove any residual aniline), cold water, and finally with a saturated brine solution. The brine wash helps to break any emulsions and removes bulk water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Trustworthiness: This self-validating protocol minimizes product loss due to hydrolysis by maintaining low temperatures and minimizing contact time with the aqueous phase. The sequential washing steps systematically remove different classes of impurities.
Purification Technique 1: Recrystallization
Causality: Recrystallization is an effective method for purifying solid compounds with relatively high initial purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For fluorinated aromatic compounds, a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.
Protocol:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good solvent candidates will show poor solubility at room temperature and high solubility when heated. Common solvent systems for sulfonyl chlorides include hexanes/ethyl acetate, hexanes/dichloromethane, or ethanol/water.[5][6]
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Hexane/Ethyl Acetate | Low | High | Good |
| Toluene | Low | Moderate | May require slow cooling |
| Isopropanol/Water | Low | High | Potential for oiling out |
| Dichloromethane/Hexane | Moderate | High | Good for less polar impurities |
Trustworthiness: The purity of the recrystallized product should be verified by analytical techniques such as melting point determination, NMR, or GC-MS. A sharp melting point close to the literature value (if available) is a good indicator of high purity.
Purification Technique 2: Flash Column Chromatography
Causality: Flash column chromatography is a powerful technique for separating complex mixtures of compounds with different polarities.[7] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity.
Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. The ideal solvent system should provide good separation between the product and its impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point for sulfonyl chlorides is a mixture of hexanes and ethyl acetate.[2][5]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to move the compounds down the column. Apply gentle air pressure to accelerate the elution.[8]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Recommended Flash Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10%) |
| Sample Loading | Dry loading is preferred |
| Elution Mode | Step or linear gradient |
Trustworthiness: The effectiveness of the separation is continuously monitored by TLC analysis of the collected fractions. Combining only the fractions that show a single spot corresponding to the product ensures high purity of the final isolated material.
Purity Assessment and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The coupling patterns and chemical shifts will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon signals will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.2 - 8.0 | 115 - 160 (with C-F coupling) |
| Methyl (CH₃) | ~2.5 | ~15 |
(Note: These are estimated values and may vary depending on the specific instrument and conditions.)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing purity and identifying volatile impurities. The gas chromatogram will show the retention time of the main component and any impurities, while the mass spectrum provides information about the molecular weight and fragmentation pattern.[9]
Expected GC-MS Fragmentation:
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragments resulting from the loss of Cl, SO₂, and other fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable for chlorine-containing fragments.
Caption: Predicted major fragmentation pathways for 2,3-Difluoro-4-methylbenzenesulfonyl chloride in GC-MS.
Handling and Storage
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and alcohols.
References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.). Google Patents.
- CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. (n.d.). Google Patents.
- CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. (n.d.). Google Patents.
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). OECD. Retrieved from [Link]
- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (n.d.). Google Patents.
-
methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2021). JoVE. Retrieved from [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2013). Analytical Methods. Retrieved from [Link]
-
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved from [Link]
- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene. (n.d.). Google Patents.
-
Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Supplementary materials. (n.d.). Dove Medical Press. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved from [Link]
-
Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 4-フルオロ-2-メチルベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
Introduction
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of modern therapeutics. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzene ring, imparts specific electronic and conformational properties to the final active pharmaceutical ingredients (APIs). The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide functionalities, a common feature in many drug classes. The growing demand for APIs containing this scaffold necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, with a focus on practical considerations, process optimization, and safety.
Synthetic Strategy and Mechanistic Insights
For the large-scale production of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, two primary synthetic routes are considered: a Sandmeyer-type reaction starting from 2,3-difluoro-4-methylaniline and the direct chlorosulfonation of 2,3-difluorotoluene. While the Sandmeyer approach offers good control over regioselectivity, the direct chlorosulfonation of the readily available 2,3-difluorotoluene presents a more atom-economical and convergent strategy, making it preferable for industrial-scale manufacturing.[1]
The direct chlorosulfonation involves the electrophilic aromatic substitution of 2,3-difluorotoluene with chlorosulfonic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing.[2][3] The interplay of these electronic and steric effects predominantly favors the substitution at the C4 position, which is para to one of the fluorine atoms and ortho to the methyl group, leading to the desired product.
Caption: Synthetic pathway for 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Process Optimization and Scale-Up Considerations
The successful scale-up of the chlorosulfonation of 2,3-difluorotoluene requires careful control over several critical parameters to ensure high yield, purity, and safety.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (ClSO₃H : Substrate) | 3.0 - 5.0 : 1 | An excess of chlorosulfonic acid is necessary to drive the reaction to completion and act as a solvent. However, a very large excess increases cost and complicates the work-up.[4] |
| Reaction Temperature | 0 - 25 °C | The reaction is exothermic. Maintaining a low temperature minimizes the formation of side products, such as the corresponding sulfonic acid and other isomeric sulfonyl chlorides.[4] |
| Addition Rate | Slow, controlled addition | The slow addition of the substrate to chlorosulfonic acid helps to control the reaction exotherm and prevent localized overheating. |
| Reaction Time | 2 - 6 hours | The reaction progress should be monitored by an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. |
| Quenching | Slow addition to ice/water | The reaction mixture must be quenched carefully by slowly adding it to a vigorously stirred mixture of ice and water to dissipate the heat of dilution of the excess chlorosulfonic acid.[5] |
A key challenge in this synthesis is the potential formation of isomeric sulfonyl chlorides. While the desired 4-sulfonyl chloride is the major product, small amounts of other isomers may be formed. The purification of the final product is therefore crucial to achieve the high purity required for pharmaceutical applications.
Experimental Protocol: Large-Scale Synthesis
This protocol describes a representative procedure for the synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl chloride on a multi-gram scale.
Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas.[6][7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[8]
Materials:
-
2,3-Difluorotoluene (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add 2,3-difluorotoluene (1.0 eq) to the stirred chlorosulfonic acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Quality Control
The purity and identity of the final product must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of the aromatic and methyl protons.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms.[9]
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any isomeric impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water) is typically used.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Purification
If the crude product contains significant impurities, further purification is necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective method for removing impurities.[1]
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be employed for purification.
Conclusion
The direct chlorosulfonation of 2,3-difluorotoluene is a viable and scalable route for the large-scale synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl chloride. Careful control of reaction parameters, a robust work-up procedure, and appropriate analytical and purification methods are essential for obtaining a high-quality product suitable for pharmaceutical applications. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this synthesis on an industrial scale.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. N/A. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
- US3686300A - Process for the preparation of p-toluenesulfochloride.
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]
- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
-
Methanesulfonyl chloride. SIELC Technologies. [Link]
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. Solved 4. Electrophilic aromatic substitution | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2,3-Difluoro-4-methylbenzenesulfonyl Chloride in the Synthesis of Agrochemicals
Abstract
This technical guide provides a comprehensive overview of the application of 2,3-Difluoro-4-methylbenzenesulfonyl chloride as a critical intermediate in the synthesis of advanced agrochemicals. Focusing on the triazolopyrimidine sulfonamide class of herbicides, this document outlines detailed synthetic protocols, explores the mechanistic basis of herbicidal activity, and discusses the significance of the unique fluorine and methyl substitution pattern. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries engaged in the development of novel crop protection agents.
Introduction: The Strategic Importance of Fluorinated Benzenesulfonyl Chlorides in Agrochemical Synthesis
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a surge in the development of sophisticated molecular architectures. Among these, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its overall efficacy and pharmacokinetic profile.[1][2]
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a key building block in the synthesis of a prominent class of herbicides: the triazolopyrimidine sulfonamides. These compounds are potent inhibitors of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but not in animals, conferring a high degree of selectivity.[3][4] The specific 2,3-difluoro-4-methyl substitution pattern on the phenyl ring is crucial for fine-tuning the herbicidal activity and crop selectivity of the final product.
This application note will provide a detailed protocol for the synthesis of a representative triazolopyrimidine sulfonamide herbicide using 2,3-Difluoro-4-methylbenzenesulfonyl chloride and elucidate the underlying chemical principles and biological mechanisms.
Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
The synthesis of the title compound is typically achieved through the chlorosulfonation of 1,2-difluoro-3-methylbenzene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The regioselectivity of this reaction is directed by the activating effect of the methyl group and the deactivating, ortho-, para-directing effects of the fluorine atoms.
Reaction Scheme
Caption: Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Detailed Experimental Protocol
Materials:
-
1,2-Difluoro-3-methylbenzene (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Thionyl chloride (optional, as co-reagent)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,2-difluoro-3-methylbenzene (1.0 eq).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-difluoro-4-methylbenzenesulfonyl chloride.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless to pale yellow oil or low melting solid |
Application in the Synthesis of Triazolopyrimidine Sulfonamide Herbicides
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a pivotal precursor for synthesizing herbicides such as florasulam, diclosulam, and penoxsulam. The general synthetic strategy involves the condensation of the sulfonyl chloride with a substituted aminotriazolopyrimidine.
General Reaction Scheme: Synthesis of a Florasulam Analog
Caption: General synthesis of a triazolopyrimidine sulfonamide herbicide.
Detailed Protocol: Synthesis of a Florasulam Analog
This protocol is adapted from established procedures for the synthesis of florasulam and related compounds.[5][6]
Materials:
-
2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.0 eq)
-
5-methoxy-8-fluoro-2-amino-[5][7][8]triazolo[1,5-a]pyrimidine (1.05 eq)
-
Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (for workup)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve the 5-methoxy-8-fluoro-2-amino-[5][7][8]triazolo[1,5-a]pyrimidine (1.05 eq) and the organic base (2.0 eq) in anhydrous acetonitrile.
-
Addition of Sulfonyl Chloride: Prepare a solution of 2,3-difluoro-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile and add it dropwise to the stirred solution of the amine at room temperature.
-
Reaction: After the addition, stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel.
Reaction Parameters and Expected Outcomes
| Parameter | Typical Conditions | Expected Outcome |
| Reaction Time | 8 - 12 hours | High conversion |
| Temperature | Room Temperature | Favorable reaction rate |
| Yield | 80-95% | High product yield |
| Purity (by HPLC) | >97% | High purity product |
Mechanism of Action and the Role of the 2,3-Difluoro-4-methyl Substituent
Inhibition of Acetolactate Synthase (ALS)
Triazolopyrimidine sulfonamide herbicides function by inhibiting the acetolactate synthase (ALS) enzyme.[3][4] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[7] This pathway is vital for plant growth and development. By blocking this enzyme, the herbicide deprives the plant of essential amino acids, leading to a cessation of growth and eventual death. The absence of the ALS enzyme in animals contributes to the low mammalian toxicity of these herbicides.[3]
Caption: Mechanism of action of triazolopyrimidine sulfonamide herbicides.
Structure-Activity Relationship (SAR)
The specific substitution pattern on the benzenesulfonyl moiety is critical for the herbicide's activity and selectivity.
-
Fluorine Atoms: The two fluorine atoms at positions 2 and 3 significantly influence the electronic properties and conformation of the molecule. Their high electronegativity can enhance binding to the active site of the ALS enzyme and increase metabolic stability by blocking sites susceptible to oxidative degradation.[1][2]
-
Methyl Group: The methyl group at position 4 is also crucial for optimizing the fit of the herbicide into the binding pocket of the ALS enzyme, thereby enhancing its inhibitory potency.
The combination of these substituents on the phenyl ring of the sulfonyl chloride precursor is a result of extensive structure-activity relationship studies aimed at maximizing herbicidal efficacy while maintaining crop safety.
Safety and Handling
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and will react with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a valuable and versatile intermediate for the synthesis of highly effective triazolopyrimidine sulfonamide herbicides. The synthetic protocols outlined in this application note provide a robust framework for the preparation of this key intermediate and its subsequent conversion into target agrochemicals. A thorough understanding of the reaction mechanisms and the structure-activity relationships is essential for the rational design and development of next-generation crop protection agents.
References
-
McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1069-E1078. [Link]
- Google Patents. (2019).
-
Jabusch, T. W., & Tjeerdema, R. S. (2005). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry, 53(19), 7179-7190. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
- Google Patents. (2015). Preparation method of penoxsulam. CN104402890A.
-
Organic Syntheses. (1966). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
- Google Patents. (2014). Improved synthesis method of penoxsulam. CN103724353A.
-
ResearchGate. (2015). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. [Link]
- Google Patents. (2017). The preparation method of diclosulam. CN106905323A.
- Google Patents. (2011).
-
University of Hertfordshire. (n.d.). Penoxsulam (Ref: XDE 638). AERU. [Link]
-
Patsnap. (2015). Preparation method of penoxsulam. [Link]
-
Maienfisch, P., & Hall, R. G. (2013). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chimia, 67(11), 756-764. [Link]
-
Patsnap. (2019). The preparation method of diclosulam. [Link]
-
MDPI. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
ResearchGate. (2022). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. [Link]
- Google Patents. (2017).
-
University of Hertfordshire. (n.d.). Florasulam (Ref: DE 570). AERU. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid. [Link]
- Google Patents. (2017). Preparation method of diclosulam. CN106699764A.
-
UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. [Link]
- Google Patents. (2018). A novel form of penoxsulam, a process for its preparation and use of the same. WO2018082456A1.
-
ResearchGate. (2014). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]
-
PubMed. (1995). Acetolactate synthase inhibiting herbicides bind to the regulatory site. [Link]
- Google Patents. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. CN102627553A.
-
Organic Syntheses. (1971). METHANESULFONYL CYANIDE. [Link]
Sources
- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]
Application Note: Quantitative Analysis of Amines in Complex Matrices via HPLC Following Derivatization with 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
Introduction
The accurate quantification of primary and secondary amines is a critical analytical challenge across various scientific disciplines, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Amines are often present at low concentrations and may lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption challenging. Pre-column derivatization is a widely adopted strategy to overcome these limitations by introducing a chromophoric or fluorophoric tag onto the amine analyte.[1][2] This application note details a robust and sensitive method for the analysis of amines utilizing 2,3-Difluoro-4-methylbenzenesulfonyl chloride as a novel derivatizing agent.
The selection of a derivatizing agent is paramount for the success of the analytical method. An ideal reagent should react specifically and completely with the target analyte under mild conditions to form a stable derivative with enhanced detectability. Sulfonyl chlorides, such as dansyl chloride, have a long history of successful application in amine derivatization.[3][4] They react with primary and secondary amines to form stable sulfonamides, which typically exhibit excellent chromatographic properties and strong UV absorbance.[4]
This work introduces 2,3-Difluoro-4-methylbenzenesulfonyl chloride as a highly effective reagent for this purpose. The presence of the difluoro-substituted phenyl ring enhances the electrophilicity of the sulfonyl chloride group, facilitating a rapid and efficient reaction with amines. Furthermore, the resulting sulfonamide derivative possesses a strong UV chromophore, enabling sensitive detection at low wavelengths.
Scientific Principles and Causality
The Derivatization Reaction: A Nucleophilic Substitution
The core of this analytical method lies in the nucleophilic substitution reaction between the amine and 2,3-Difluoro-4-methylbenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the elimination of a chloride ion, forming a stable sulfonamide and hydrochloric acid.[5]
The reaction is typically carried out in an alkaline medium.[1] The base serves two crucial purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards product formation.[5]
Caption: Derivatization of an amine with 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Chromatographic Separation and Detection
The resulting sulfonamide derivatives are significantly less polar than the parent amines, making them well-suited for reversed-phase HPLC.[1] The increased hydrophobicity leads to better retention and separation on C18 columns. The aromatic ring introduced by the derivatizing agent provides a strong chromophore, allowing for sensitive detection using a standard UV detector, typically in the range of 210-260 nm.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent Solution: 10 mg/mL solution of 2,3-Difluoro-4-methylbenzenesulfonyl chloride in acetonitrile.
-
Buffer Solution: 0.1 M Sodium borate buffer, pH 9.5.
-
Quenching Solution: 1 M Hydrochloric acid.
-
Amine Standard Solutions: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
HPLC Mobile Phase A: 0.1% Formic acid in water.
-
HPLC Mobile Phase B: Acetonitrile.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.[6]
Protocol 1: Derivatization of Amine Standards and Samples
This protocol outlines the step-by-step procedure for the derivatization of amines.
-
Sample Preparation:
-
For liquid samples, dilute an appropriate volume with the borate buffer to a final amine concentration within the expected calibration range.
-
For solid samples, perform a suitable extraction procedure (e.g., sonication in methanol) followed by dilution with the borate buffer. A sample cleanup step using SPE may be necessary for complex matrices.[7]
-
-
Derivatization Reaction:
-
To 100 µL of the prepared sample or standard in a microcentrifuge tube, add 100 µL of the derivatizing reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution (1 M HCl) to stop the reaction and neutralize the excess base.
-
Vortex for 10 seconds.
-
-
Final Preparation for HPLC:
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Caption: Workflow for the derivatization of amines.
Protocol 2: HPLC Analysis of Derivatized Amines
This protocol provides a validated HPLC method for the separation and quantification of the sulfonamide derivatives.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 30°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 1: HPLC Method Parameters
Method Validation and Performance
The analytical method should be validated according to established guidelines to ensure its suitability for the intended application.[8] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| LOD | Analyte dependent, typically in the low ng/mL range |
| LOQ | Analyte dependent, typically in the mid ng/mL range |
Table 2: Expected Method Performance Characteristics
Troubleshooting and Expert Insights
-
Incomplete Derivatization: This can be caused by insufficient reagent, incorrect pH, or low reaction temperature/time. Ensure the derivatizing reagent is in excess and the pH of the reaction mixture is optimal.
-
Peak Tailing: This may be due to secondary interactions with the stationary phase. The addition of a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can sometimes improve peak shape.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the chromatographic separation.[2] A thorough sample cleanup procedure, such as solid-phase extraction, is crucial for minimizing these effects.[7]
-
Reagent Stability: The 2,3-Difluoro-4-methylbenzenesulfonyl chloride solution should be prepared fresh daily to ensure maximum reactivity.
Conclusion
The use of 2,3-Difluoro-4-methylbenzenesulfonyl chloride as a pre-column derivatizing agent provides a sensitive, robust, and reliable method for the HPLC analysis of primary and secondary amines. The straightforward derivatization protocol, coupled with a validated reversed-phase HPLC method, allows for the accurate quantification of amines in a variety of complex matrices. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement this powerful analytical technique.
References
-
Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent. Sultan Qaboos University Journal for Science. Available at: [Link]
-
Azmi, N. H., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]
- Eerola, S., et al. (1993). A review of the analytical methods for the determination of biogenic amines in foods.
- Eiceman, G. A., & Karasek, F. W. (1990). Dansyl chloride derivatization of amines for high-performance liquid chromatographic analysis.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Lee, S. H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Li, J., et al. (2018). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]
-
Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. Available at: [Link]
-
Tang, D., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]
-
Tuteja, J. H., & Im, S. (2002). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
Valls, J., et al. (2009). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]
-
Wang, J., et al. (2017). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta. Available at: [Link]
-
Zhang, Y., et al. (2020). Targeted quantification of amino acids by dansylation. MethodsX. Available at: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. squjs.squ.edu.om [squjs.squ.edu.om]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 2,3-Difluoro-4-methylbenzenesulfonyl chloride
Welcome to the technical support center for optimizing sulfonamide synthesis, with a specific focus on the unique challenges presented by 2,3-Difluoro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and ultimately achieve higher yields and purity.
Introduction: The Challenge of a Sterically and Electronically Modified Sulfonyl Chloride
The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] While this reaction is fundamental, its success is highly dependent on the nature of both the sulfonyl chloride and the amine.
2,3-Difluoro-4-methylbenzenesulfonyl chloride presents a unique set of challenges due to its electronic and steric properties. The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. However, the ortho-fluoro substituent also introduces significant steric hindrance around the reaction center. This combination of electronic activation and steric hindrance necessitates careful optimization of reaction conditions, particularly the choice of base, to achieve the desired outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2,3-Difluoro-4-methylbenzenesulfonyl chloride resulting in a low yield of the desired sulfonamide?
A1: Low yields in this specific sulfonamide synthesis can often be attributed to several factors, all of which are magnified by the properties of your sulfonyl chloride:
-
Inappropriate Base Selection: This is the most common culprit. A base that is too sterically hindered may not be able to effectively deprotonate the amine, slowing down the desired reaction. Conversely, a base that is too strong and not sterically hindered can lead to side reactions, such as the hydrolysis of the highly reactive sulfonyl chloride.
-
Steric Hindrance: The ortho-fluoro group on the sulfonyl chloride, combined with a bulky amine, can significantly slow down the rate of the desired nucleophilic attack.
-
Competing Side Reactions: The high reactivity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride makes it prone to hydrolysis if any moisture is present in the reaction. Additionally, if a nucleophilic base like pyridine is used in excess or at elevated temperatures, it can react with the sulfonyl chloride to form an unreactive pyridinium salt.
Q2: I am observing the formation of a significant amount of an insoluble white solid in my reaction. What is it and how can I prevent it?
A2: The insoluble white solid is likely the hydrochloride salt of your amine or the base used. This forms as the reaction proceeds and HCl is generated as a byproduct. While its formation is expected, an excessive or premature precipitation can indicate a few issues:
-
Insufficient Base: If not enough base is present to neutralize the generated HCl, the amine starting material will be protonated and precipitate out of the solution, effectively stopping the reaction.
-
Solvent Choice: The solubility of the hydrochloride salt is highly dependent on the solvent. In less polar aprotic solvents, these salts are often poorly soluble.
To mitigate this, ensure you are using at least a stoichiometric equivalent of the base, and consider a solvent system that can better solubilize the salt, or use a "scavenger" base that forms a more soluble salt.
Q3: How do I choose the optimal base for my reaction between 2,3-Difluoro-4-methylbenzenesulfonyl chloride and my specific amine?
A3: The ideal base will be strong enough to deprotonate the amine (or the intermediate sulfonamide) but sterically hindered enough to avoid acting as a nucleophile and attacking the sulfonyl chloride. The choice depends heavily on the pKa and steric bulk of your amine.
Here's a general thought process:
-
Assess the Amine's Nucleophilicity and Steric Bulk:
-
Primary, non-hindered amines: A moderately hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point.
-
Secondary or sterically hindered primary amines: A more hindered base like DIPEA or 2,6-lutidine might be necessary to prevent the base itself from reacting.
-
Weakly nucleophilic anilines: A stronger, non-nucleophilic base such as proton sponge (1,8-Bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to facilitate the reaction.
-
-
Consider the pKa of the Base's Conjugate Acid: The pKa of the conjugate acid of the base should be higher than the pKa of the protonated amine starting material to ensure efficient deprotonation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incorrect Base: The base is not strong enough or is too sterically hindered. 2. Steric Hindrance: Significant steric bulk on either the amine or the sulfonyl chloride. 3. Low Reactivity of Amine: The amine is weakly nucleophilic (e.g., an electron-deficient aniline). 4. Decomposition of Sulfonyl Chloride: Hydrolysis due to moisture. | 1. Optimize Base: Switch to a stronger, non-nucleophilic base (e.g., from TEA to DBU). See the Base Selection Table below. 2. Increase Temperature: Carefully increase the reaction temperature in increments. Monitor for decomposition. 3. Use a Catalyst: For weakly nucleophilic amines, consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine). 4. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis of Sulfonyl Chloride: Presence of water. 2. Reaction with Base: The base is acting as a nucleophile. 3. Dimerization/Polymerization: Possible with certain difunctional amines. | 1. Strict Anhydrous Conditions: Use freshly distilled solvents and dried reagents. 2. Switch to a Non-Nucleophilic Base: Replace bases like pyridine with DIPEA or 2,6-lutidine. 3. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine and base mixture at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Difficulty in Product Purification | 1. Unreacted Amine: Incomplete reaction. 2. Base Contamination: The base or its salt is carried through the workup. 3. Formation of Polar Byproducts: Hydrolysis of the sulfonyl chloride leads to the sulfonic acid. | 1. Acidic Wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine. 2. Aqueous Washes: Use multiple washes with water and brine to remove the base and its salts. 3. Basic Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove the sulfonic acid byproduct. |
Optimizing Base Selection: A Data-Driven Approach
The selection of the appropriate base is paramount for a successful sulfonamide synthesis. Below is a table summarizing the properties of common bases and their suitability for the reaction with 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
| Base | pKa of Conjugate Acid | Steric Hindrance | Suitability & Comments |
| Triethylamine (TEA) | ~10.7 | Moderate | A good starting point for simple, non-hindered primary and secondary amines. Can sometimes act as a nucleophile at higher temperatures. |
| Diisopropylethylamine (DIPEA, Hünig's Base) | ~11 | High | Excellent choice for sterically hindered amines. Its high steric bulk prevents it from acting as a nucleophile. |
| Pyridine | ~5.2 | Low | Generally not recommended. While it can act as a base, its low pKa makes it less effective, and it is nucleophilic enough to react with the sulfonyl chloride, especially at elevated temperatures. |
| 2,6-Lutidine | ~6.7 | High | A good non-nucleophilic base, but its lower basicity compared to TEA and DIPEA may require longer reaction times or higher temperatures. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Moderate | A very strong, non-nucleophilic base. Useful for deprotonating weakly acidic amines like anilines. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | High | A strong, non-nucleophilic base. Effective but can be more expensive. |
| Potassium Carbonate (K₂CO₃) | (pKa of HCO₃⁻ is ~10.3) | N/A (Inorganic) | A suitable inorganic base, particularly for reactions in polar aprotic solvents like DMF or acetonitrile. Can be slower than organic bases. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide using 2,3-Difluoro-4-methylbenzenesulfonyl Chloride with a Primary Amine
This protocol is a standard starting point for the reaction with a non-hindered primary amine.
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., Dichloromethane or Acetonitrile).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Synthesis with a Sterically Hindered or Weakly Nucleophilic Amine
This protocol is adapted for more challenging amine substrates.
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a more hindered or stronger base like DIPEA or DBU (1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction Setup: If using a weakly nucleophilic amine, consider adding a catalytic amount of DMAP (0.1 equivalents).
-
Addition of Sulfonyl Chloride: Dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate).
-
Perform aqueous washes as described in Protocol 1. Note that DMF and DMSO are water-miscible, so extensive washing is necessary.
-
-
Purification: Purify the crude product using appropriate chromatographic techniques.
Visualizing the Reaction and Troubleshooting Logic
Sulfonamide Formation Mechanism
Caption: General mechanism of sulfonamide formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield sulfonamide synthesis.
References
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. Available at: [Link]
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
Quora. (2023). What is the biochemical effect of sulphonamides?. Available at: [Link]
-
ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Available at: [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Available at: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
Sources
Technical Support Center: Optimizing Sulfonylation Reactions with 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 2,3-Difluoro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their sulfonylation reactions. Here, we move beyond simple protocols to provide in-depth, experience-driven advice to troubleshoot and optimize your experiments.
Introduction to Sulfonylation with 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a valuable reagent in organic synthesis, often employed to introduce the 2,3-difluoro-4-methylphenylsulfonyl group onto nucleophiles such as alcohols and amines. This moiety can serve as a protective group or be a key pharmacophore in drug discovery. However, achieving high yields in these reactions can be challenging and is often dependent on a nuanced understanding of reaction parameters. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am seeing very low conversion of my starting material to the desired sulfonated product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a common frustration in sulfonylation reactions and can stem from several factors. A systematic approach to troubleshooting is essential.[1]
Core Areas to Investigate:
-
Reagent Quality: The purity of your 2,3-Difluoro-4-methylbenzenesulfonyl chloride is paramount. Over time, sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, which is unreactive. Always use a freshly opened bottle or verify the purity of older reagents.
-
Base Selection: The choice of base is critical.[1] Its primary role is to neutralize the HCl generated during the reaction, but it can also influence the nucleophilicity of your substrate.
-
For Alcohols: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For more sensitive substrates, milder bases like pyridine or 2,6-lutidine can prevent side reactions.
-
For Amines: The basicity of the amine substrate itself may be sufficient, but an additional non-nucleophilic base is often required to drive the reaction to completion.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates.[2]
-
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally preferred.
-
For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes increase the reaction rate.
-
-
Temperature Control: Sulfonylation reactions are often exothermic. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to minimize the formation of byproducts and decomposition of the sulfonyl chloride.[1]
Experimental Protocol: A General Procedure for Sulfonylation of an Alcohol
-
Dissolve the alcohol (1.0 equivalent) and a suitable base (1.2-1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Dimerized or Poly-Sulfonylated Byproducts
Question: I am observing significant amounts of a di-sulfonylated byproduct in the reaction with my primary amine. How can I favor mono-sulfonylation?
Answer: Di-sulfonylation is a frequent side reaction when working with primary amines.[3] The initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by the base to form a nucleophilic anion. This anion can then react with another molecule of the sulfonyl chloride.
Strategies to Promote Mono-Sulfonylation:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the 2,3-Difluoro-4-methylbenzenesulfonyl chloride (e.g., 1.2 to 1.5 equivalents of the amine). This ensures the sulfonyl chloride is the limiting reagent.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation step.
-
Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be less effective at deprotonating the less accessible N-H of the mono-sulfonamide, thus reducing di-sulfonylation.
Issue 3: Difficulty in Product Purification
Question: My crude product is difficult to purify. I am struggling to separate it from unreacted starting materials and byproducts. What purification strategies do you recommend?
Answer: Purification can indeed be challenging, especially if the polarity of your product is similar to that of the impurities.
Purification Tactics:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense.
-
A wash with a mild acid (e.g., dilute HCl) can remove residual amine bases.
-
A wash with a mild base (e.g., saturated sodium bicarbonate) can remove any unreacted sulfonyl chloride (by hydrolysis to the water-soluble sulfonic acid).
-
-
Column Chromatography: This is the most common method for purifying sulfonated products.
-
Solvent System Optimization: A careful selection of the mobile phase is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using alumina or reverse-phase silica gel.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the stability and proper storage of 2,3-Difluoro-4-methylbenzenesulfonyl chloride?
A1: 2,3-Difluoro-4-methylbenzenesulfonyl chloride is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Over time, it can hydrolyze to the corresponding sulfonic acid, which will be unreactive in your sulfonylation reaction.
Q2: Are there any specific safety precautions I should take when working with this reagent?
A2: Yes. 2,3-Difluoro-4-methylbenzenesulfonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area immediately with plenty of water.
Q3: Can I use catalytic methods for this sulfonylation?
A3: While many sulfonylation reactions use stoichiometric amounts of base, catalytic methods have been developed. For instance, certain Lewis acids or N-oxides have been shown to catalyze the sulfonylation of alcohols.[4] These methods can be advantageous for base-sensitive substrates.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
This decision tree provides a logical path to diagnose and solve issues related to low-yielding sulfonylation reactions.
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
General Sulfonylation Reaction Mechanism
Caption: A simplified mechanism for the sulfonylation of a nucleophile.
Data Summary
| Parameter | Recommendation for Alcohols | Recommendation for Amines | Rationale |
| Base | Triethylamine, DIPEA, Pyridine | Excess Amine, DIPEA | Neutralize HCl; bulky bases can reduce side reactions. |
| Solvent | DCM, THF, Acetonitrile | DCM, THF, DMF | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Minimizes decomposition of the sulfonyl chloride and reduces byproduct formation. |
| Stoichiometry (Reagent:Substrate) | 1.1 : 1.0 | 1.0 : 1.2-1.5 | A slight excess of the sulfonyl chloride for alcohols ensures full conversion. A slight excess of the amine minimizes di-sulfonylation. |
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]
-
Kowalski, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2018, October 30). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. Retrieved from [Link]
-
Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]
- Google Patents. (n.d.). Purification of alkyl aryl sulfonates.
-
ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds? Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis and reactivity of diazomethylenephosphoranes (P=C=N2). New phosphacumulene ylides and first stable pseudo-unsaturated diazo derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2008, May 15). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The fast and efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water. Retrieved from [Link]
-
ChemSusChem. (2025, October 20). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Retrieved from [Link]
-
Supporting Information. (n.d.). Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. Retrieved from [Link]
-
ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]
-
Yale University. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting Guide For Sulfuric Acid. Retrieved from [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Impact on PPO Sulfonation Degree. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of sulfenylation reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
-
Taylor & Francis Online. (2006, October 4). Synthesis and Reactions of 1,2,3-Dithiazoles. Retrieved from [Link]
Sources
Managing Exothermic Reactions with 2,3-Difluoro-4-methylbenzenesulfonyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides crucial guidance for safely handling and managing exothermic reactions involving 2,3-Difluoro-4-methylbenzenesulfonyl chloride. As a Senior Application Scientist, this guide synthesizes established chemical safety principles with practical, field-tested advice to ensure both the safety of your experiments and the integrity of your results. Reactions involving sulfonyl chlorides are often exothermic and require careful management to prevent thermal runaways.[1] This is particularly critical during the scale-up of pharmaceutical and fine chemical production.[2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and reaction of 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Q1: What are the primary hazards associated with 2,3-Difluoro-4-methylbenzenesulfonyl chloride?
A1: 2,3-Difluoro-4-methylbenzenesulfonyl chloride is a reactive and corrosive compound. The primary hazards include:
-
Exothermic Reactions: It reacts exothermically with nucleophiles such as amines, alcohols, and water.[3] These reactions can generate significant heat, leading to a rapid increase in temperature and pressure if not adequately controlled.
-
Corrosivity: Due to its reactivity and the generation of HCl upon hydrolysis, it is corrosive to skin, eyes, and mucous membranes.[5]
-
Thermal Decomposition: At elevated temperatures, it can decompose, potentially releasing toxic and hazardous gases such as sulfur oxides and hydrogen chloride.[6]
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Key indicators of a developing thermal runaway include:
-
A sudden, unexpected, and accelerating increase in the reaction temperature that is difficult to control with the cooling system.
-
A rapid rise in the internal pressure of the reactor.
-
Noticeable gas evolution, fuming, or a change in the color of the reaction mixture.
-
Boiling of the solvent, even when the external temperature is below its boiling point.
Q3: What personal protective equipment (PPE) is mandatory when working with this reagent?
A3: A comprehensive suite of PPE is essential and should include:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield.
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Ensure gloves are regularly inspected and changed immediately upon any sign of degradation or contamination.
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood. For emergencies or situations with potential for exposure, a self-contained breathing apparatus (SCBA) may be necessary.
Q4: How should I properly store 2,3-Difluoro-4-methylbenzenesulfonyl chloride?
A4: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Section 2: Troubleshooting Guide for Exothermic Reactions
This guide provides a systematic approach to troubleshooting common issues encountered during reactions with 2,3-Difluoro-4-methylbenzenesulfonyl chloride.
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
-
Potential Cause:
-
The addition rate of 2,3-Difluoro-4-methylbenzenesulfonyl chloride or the nucleophile is too fast.
-
Inadequate cooling capacity for the scale of the reaction.
-
Insufficient stirring, leading to localized "hot spots."
-
Incorrect solvent choice with a low boiling point or poor heat transfer properties.
-
-
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent.
-
Enhance Cooling: Increase the cooling to its maximum capacity. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Ensure Vigorous Stirring: Verify that the mechanical stirrer is functioning correctly and increase the stirring rate to improve heat dissipation.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, prepare for an emergency quench as outlined in the "Emergency Quenching Protocol" below.
-
-
Preventative Measures:
-
Conduct a thorough thermal hazard assessment before scaling up any reaction. Reaction calorimetry can provide critical data on the heat of reaction and the rate of heat release.
-
Always add the sulfonyl chloride portion-wise or via a syringe pump to maintain a controlled reaction temperature.
-
Ensure the cooling system is adequate for the reaction scale and exothermicity.
-
Use a solvent with a sufficiently high boiling point and good heat transfer characteristics.
-
Issue 2: Pressure Buildup in the Reactor
-
Potential Cause:
-
Gas evolution from the reaction (e.g., HCl from hydrolysis).
-
The reaction temperature has exceeded the boiling point of the solvent.
-
Decomposition of the starting material or product at elevated temperatures.
-
-
Immediate Corrective Actions:
-
Vent the Reactor: If safe to do so, carefully vent the reactor to a scrubbing system to relieve the pressure. The vent stream will likely contain corrosive gases.
-
Cool the Reaction: Immediately apply maximum cooling to reduce the vapor pressure of the solvent and slow down the reaction rate.
-
Stop Heating: If external heating is being applied, discontinue it immediately.
-
-
Preventative Measures:
-
Ensure the reaction is conducted in a system equipped with a pressure relief device (e.g., a rupture disk or a relief valve) vented to a safe location or a scrubber.
-
Maintain the reaction temperature well below the boiling point of the solvent.
-
Use an inert gas atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to HCl evolution.
-
Section 3: Experimental Protocols and Data
General Protocol for a Controlled Reaction with an Amine
This protocol provides a general framework for the reaction of 2,3-Difluoro-4-methylbenzenesulfonyl chloride with a primary or secondary amine. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and scale. A thorough risk assessment is mandatory before proceeding.
-
Reactor Setup:
-
Equip a clean, dry, jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel (or syringe pump), and a nitrogen inlet/outlet connected to a scrubber containing a base solution (e.g., NaOH).
-
-
Initial Charge:
-
Charge the reactor with the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to scavenge the HCl byproduct.
-
Cool the reaction mixture to the desired initial temperature (typically 0-5 °C).
-
-
Reagent Addition:
-
Dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution via the dropping funnel or syringe pump, maintaining the internal temperature within the desired range. The addition rate should be adjusted based on the observed exotherm.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly and carefully add a quenching solution. For laboratory scale, this is often cold water or a saturated aqueous solution of a weak base like sodium bicarbonate.[7] The quenching process is exothermic and may generate gas.
-
Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Emergency Quenching Protocol
In the event of a thermal runaway, a pre-prepared quenching solution should be readily accessible.
-
Quenching Agent Selection: A suitable quenching agent should rapidly react with the sulfonyl chloride to produce less hazardous products without generating excessive gas or a secondary exotherm. A cold, dilute solution of a non-nucleophilic base or a weak nucleophile is often a reasonable choice. However, the ideal quenching agent is reaction-specific and should be determined during process safety studies.
-
Procedure:
-
If possible, add the quenching solution to the reaction mixture rapidly but in a controlled manner to avoid violent boiling or splashing.
-
Ensure the reactor's cooling system is at maximum capacity.
-
Have appropriate fire suppression equipment and personal protective gear readily available.
-
Quantitative Data Summary
While specific calorimetric data for 2,3-Difluoro-4-methylbenzenesulfonyl chloride is not publicly available, the following table provides general parameters for benzenesulfonyl chlorides that can be used as a starting point for a hazard assessment.
| Parameter | Typical Value Range for Benzenesulfonyl Chlorides | Significance for 2,3-Difluoro-4-methylbenzenesulfonyl chloride |
| Heat of Reaction (with amines) | -100 to -200 kJ/mol | The reaction is expected to be significantly exothermic. The electron-withdrawing fluorine atoms may influence the reactivity and heat of reaction. |
| Heat of Hydrolysis | Highly Exothermic | The presence of moisture will contribute to the overall heat generation. |
| Decomposition Temperature | Varies significantly with structure | A thermal stability assessment (e.g., using DSC) is crucial to determine the maximum safe operating temperature. |
Note: These are estimated values. Experimental determination is essential for safe process design.
Section 4: Visualization of Safety Workflow
Decision-Making Workflow for Managing a Temperature Excursion
The following diagram illustrates the critical decision-making process when a temperature excursion is observed.
Caption: Decision workflow for managing a temperature excursion.
References
-
A Continuous Flow Investigation of Sulfonyl Chloride Synthesis Using N-chloroamides: Optimization, Kinetics and Mechanism. Reaction Chemistry & Engineering. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. [Link]
-
Runaway chemical reaction at Corden Pharmachem, Cork - IChemE. [Link]
-
Runaway reactions, case studies, lessons learned - ARIA. [Link]
Sources
- 1. US20200032300A1 - Thermal decomposition of magnesium chloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Sulfonamides Derived from 2,3-Difluoro-4-methylbenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the recrystallization of sulfonamides derived from 2,3-Difluoro-4-methylbenzenesulfonyl chloride. The unique electronic and steric properties conferred by the difluoro and methyl substituents on the aromatic ring can present specific challenges during purification. This document is designed to address these issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both immediate remedies and long-term strategic solutions.
Question 1: My sulfonamide is "oiling out" as a liquid instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling.[1] This is a common problem when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent, or when high levels of impurities significantly depress the melting point.[1] The resulting oil is typically impure.[1]
-
Immediate Strategy:
-
Re-heat the solution to re-dissolve the oil.[1]
-
Add a small amount of additional hot solvent to lower the saturation point.[1]
-
Allow the solution to cool much more slowly. Try letting it cool to room temperature on the benchtop, insulated with a cloth, before any further cooling in an ice bath.[2] This gives the molecules more time to arrange into an ordered crystal lattice.
-
-
Long-Term Strategy:
-
Change Solvents: Your current solvent's boiling point is likely too high. Select a solvent or a solvent system with a lower boiling point.[2]
-
Induce Crystallization: If the oil persists, try scratching the inside of the flask at the oil-solvent interface with a glass rod or adding a seed crystal from a previous successful batch.[1][2] This provides a nucleation site for crystal growth.
-
Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are depressing the melting point.[1]
-
Question 2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?
Answer: Low recovery is a frequent challenge. While 100% recovery is theoretically impossible as some compound will always remain in the mother liquor, several factors can be optimized.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: The most common cause of low yield is using too much solvent.[1][3] Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[2] Working with small volumes can be tricky, as solvent can evaporate while you work.[3]
-
Ensure Complete Cooling: After the flask cools to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation.[1] For some systems, cooling to even lower temperatures may be beneficial, provided the solvent doesn't freeze.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent (e.g., using a rotary evaporator) and cool the solution again. This "second crop" of crystals will increase your overall yield, though it may be slightly less pure than the first.[2]
-
Avoid Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. If crystals form on the filter paper, it means the solution cooled too quickly, leading to product loss.[2]
-
Question 3: My product formed as a fine, amorphous powder, not distinct crystals. What went wrong?
Answer: The formation of an amorphous powder indicates that the solid came out of solution too rapidly, a process often called "crashing out."[2] This rapid precipitation prevents the molecules from aligning into an ordered, low-energy crystal lattice. Supersaturation is the driving force for crystallization, but excessively high supersaturation leads to poor quality solids.[2]
-
Solutions:
-
Slow Down the Cooling Rate: This is the most critical factor.[2] Do not move the flask directly from the heat source to an ice bath. Allow it to cool slowly on the benchtop, insulated with paper towels or a cloth to retain heat.[2] Slow cooling is essential for growing larger, more ordered crystals.[4]
-
Use a Solvent/Anti-Solvent System: Dissolve your sulfonamide in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution just becomes turbid (cloudy).[2] This carefully controlled reduction in solubility promotes gradual, high-quality crystal growth. Water is a common anti-solvent for alcohols like ethanol or isopropanol.[5]
-
Add More Solvent: Re-heat the solution to redissolve the powder, add a small amount of extra solvent, and cool slowly again.[6] This slightly reduces the level of supersaturation, preventing the solution from crashing out.
-
Question 4: I'm observing different crystal shapes (polymorphs) in different batches. Why is this happening and how can I control it?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[2] These different forms can have distinct physical properties, including solubility and stability, making control essential in pharmaceutical development.
-
Control Strategies:
-
Standardize Conditions: Strictly control all crystallization parameters: solvent choice, cooling rate, final temperature, and agitation. Even minor variations can favor the formation of a different polymorph.[2]
-
Seeding: The most reliable method for obtaining a specific polymorph is to introduce a seed crystal of the desired form into the supersaturated solution. This seed acts as a template, directing the growth of that specific crystal lattice.[2]
-
Solvent Choice: The solvent system plays a crucial role. Solvents with different polarities and hydrogen-bonding capabilities can stabilize different crystal packing arrangements, leading to different polymorphs.[2] Experimentation with various solvents is key.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal recrystallization solvent for a sulfonamide derived from 2,3-Difluoro-4-methylbenzenesulfonyl chloride?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Due to the structure of these sulfonamides—which contain a polar sulfonamide group and a less polar difluoro-methyl-substituted benzene ring—solvent mixtures are often highly effective.[1]
-
Starting Point: Alcohols like ethanol and isopropanol, often mixed with water, are excellent starting points.[1][4] A 95% ethanol solution is a common choice for many sulfonamides.[1] Isopropanol-water mixtures are also frequently used.[7]
-
The Role of Substituents: The two electron-withdrawing fluorine atoms and the electron-donating methyl group alter the polarity and crystal packing potential of the benzene ring. Fluorine's high electronegativity can influence intermolecular interactions.[8] This means that solvents that work for simple benzenesulfonamides may need to be modified. A systematic approach using small-scale solubility tests is the most effective method.
-
Solvent Selection Workflow:
-
Place ~20-30 mg of your crude sulfonamide into several small test tubes.
-
Add 0.5 mL of a different candidate solvent to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Cool the clear solutions to room temperature and then in an ice bath. The solvent that produces a large quantity of crystalline solid is your best candidate.
-
Q2: Why is achieving a highly crystalline final product so important in drug development?
A2: The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that influences its performance and quality.
-
Stability: The crystalline state is generally more thermodynamically stable than the amorphous state.[2] A stable form is crucial for ensuring a drug's shelf life and preventing physical or chemical changes during storage.
-
Purity: Recrystallization is a purification technique. A well-formed crystal lattice tends to exclude foreign molecules, resulting in a product of higher purity.
-
Bioavailability: Different polymorphs can have different solubilities and dissolution rates, which directly impact how quickly the drug is absorbed by the body. Controlling crystallinity is essential for consistent drug performance.
Data & Protocols
Table 1: Solvent Selection Guide for Aromatic Sulfonamides
This table provides a starting point for solvent screening. The unique substitution pattern of your compound may require experimentation with mixtures (e.g., Ethanol/Water, Acetone/Hexane).
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A very common and effective solvent for sulfonamides, often used as a 95% aqueous solution.[1][3] |
| Isopropanol | 82 | Polar | Another excellent choice, often used in mixtures with water (e.g., 70% isopropanol).[1][7] |
| Methanol | 65 | Polar | High solubility may lead to lower yields. Can be effective in mixtures.[9] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, often used with a nonpolar anti-solvent like hexanes. |
| Ethyl Acetate | 77 | Medium Polarity | Useful for less polar sulfonamide derivatives. |
| Toluene | 111 | Nonpolar | Generally too nonpolar on its own, but can be part of a co-solvent system. |
| Water | 100 | Very Polar | Typically used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[5] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling on a hot plate with stirring.[2][4] Continue adding small portions of hot solvent until the compound just dissolves completely.[2]
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then proceed to the next step.[2]
-
Hot Filtration (Optional): If there are insoluble impurities (or charcoal was added), filter the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[4] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[2][4]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[2][4]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of solvent.[1]
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone or ethanol).
-
Addition of Anti-Solvent: While stirring, add the "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If needed, cooling in an ice bath can be used to increase the yield.
-
Isolation & Drying: Follow steps 5 and 6 from the Single-Solvent protocol, washing with a mixture of the solvent/anti-solvent or just the anti-solvent.
Visualized Workflow
Troubleshooting Crystallization Issues
The following diagram outlines a logical workflow for addressing common problems encountered during the recrystallization of sulfonamides.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
References
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- BenchChem. (2025).
- Mark Niemczyk. (2021).
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- Google Patents. (1957).
- Khan, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- Taylor & Francis Online. (2008). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters.
- Makosza, M., & Stalinski, K. (1997). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH.
- Chemistry LibreTexts. (2024). 6.6D: Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride and Tosyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. While tosyl chloride (TsCl) is a ubiquitous and well-characterized reagent, novel fluorinated analogs present unique properties that can be advantageous in specific synthetic contexts. This guide provides an in-depth, objective comparison of the reactivity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride and the conventional p-toluenesulfonyl chloride (tosyl chloride), supported by foundational principles of physical organic chemistry and detailed experimental protocols for direct comparison.
Executive Summary: Key Differences and Reactivity Synopsis
At the heart of this comparison lies the profound influence of aromatic substitution on the electrophilicity of the sulfonyl sulfur atom. Tosyl chloride, with its para-methyl group, is a baseline standard in organic synthesis. The methyl group, being weakly electron-donating, slightly deactivates the sulfonyl chloride group towards nucleophilic attack. In stark contrast, 2,3-Difluoro-4-methylbenzenesulfonyl chloride introduces two strongly electron-withdrawing fluorine atoms to the benzene ring. This fundamental electronic difference is the primary driver of the anticipated heightened reactivity of the fluorinated analog.
The two fluorine atoms at the ortho and meta positions to the sulfonyl chloride group exert a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the sulfur-chlorine bond, increasing the partial positive charge on the sulfur atom and making it a more potent electrophile. Consequently, 2,3-Difluoro-4-methylbenzenesulfonyl chloride is expected to react more readily with a wide range of nucleophiles, including alcohols, amines, and thiols.
While the ortho-fluoro substituent could potentially introduce steric hindrance, the small atomic radius of fluorine mitigates this effect, suggesting that the electronic activation will be the dominant factor in its reactivity profile.
Comparative Data at a Glance
| Property | 2,3-Difluoro-4-methylbenzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Molecular Formula | C₇H₅ClF₂O₂S | C₇H₇ClO₂S |
| Molecular Weight | 226.63 g/mol | 190.65 g/mol |
| Key Substituents | 2,3-Difluoro, 4-Methyl | 4-Methyl |
| Predicted Reactivity | High | Moderate |
| Primary Electronic Effect | Strong inductive electron withdrawal (-I) by two fluorine atoms | Weak electron donation (+I) by the methyl group |
| Steric Hindrance | Minimal from ortho-fluoro group | Minimal |
Mechanistic Insights: The "Why" Behind the Reactivity Difference
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[1][2] The reaction proceeds through a transition state where the nucleophile attacks the electrophilic sulfur, and the chloride ion departs as the leaving group.
The rate of this reaction is highly sensitive to the electronic properties of the substituents on the benzene ring. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ).[3][4] Electron-withdrawing groups have positive σ values and accelerate the reaction (positive ρ value), while electron-donating groups have negative σ values and slow it down.[3]
-
2,3-Difluoro-4-methylbenzenesulfonyl Chloride: The two fluorine atoms are strongly electron-withdrawing, leading to a significantly more positive σ value for the substituted ring. This will result in a lower activation energy for nucleophilic attack and a faster reaction rate.
-
Tosyl Chloride: The para-methyl group is electron-donating, resulting in a small negative σ value. This slightly destabilizes the transition state for nucleophilic attack, leading to a slower reaction rate compared to an unsubstituted benzenesulfonyl chloride.
The following diagram illustrates the proposed reaction mechanism and the key electronic influences.
Caption: Workflow for a comparative kinetic study of sulfonyl chloride reactivity with an amine.
Detailed Experimental Protocol: Comparative Sulfonamidation Kinetics
Objective: To determine the pseudo-first-order rate constants for the reaction of 2,3-Difluoro-4-methylbenzenesulfonyl chloride and tosyl chloride with aniline.
Materials:
-
2,3-Difluoro-4-methylbenzenesulfonyl chloride
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Aniline (freshly distilled)
-
Acetonitrile (HPLC grade, anhydrous)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath
-
HPLC system with a UV detector or an NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the internal standard (naphthalene) in acetonitrile.
-
Accurately prepare 0.02 M stock solutions of both 2,3-Difluoro-4-methylbenzenesulfonyl chloride and tosyl chloride in the internal standard solution.
-
Prepare a 0.4 M solution of aniline in acetonitrile. This represents a 20-fold excess relative to the sulfonyl chlorides.
-
-
Kinetic Run:
-
Equilibrate the sulfonyl chloride and aniline solutions in the constant temperature bath (e.g., 25.0 ± 0.1 °C) for at least 30 minutes.
-
To initiate the reaction, rapidly add a known volume of the aniline solution to the sulfonyl chloride solution and start a timer.
-
At predetermined time intervals (e.g., 1, 3, 5, 10, 15, 20, and 30 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with a large volume of cold acetonitrile.
-
-
Analysis:
-
Data Processing:
-
For each time point, calculate the concentration of the remaining sulfonyl chloride.
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[RSO₂Cl]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Expected Outcome:
It is anticipated that the k_obs for 2,3-Difluoro-4-methylbenzenesulfonyl chloride will be significantly larger than that for tosyl chloride, providing quantitative evidence for its enhanced reactivity.
Practical Implications and Applications
The higher reactivity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride can be leveraged in several synthetic scenarios:
-
Reactions with Sterically Hindered Nucleophiles: The increased electrophilicity of the sulfur center can facilitate reactions with bulky alcohols or amines that are sluggish with tosyl chloride.
-
Lower Reaction Temperatures: The enhanced reactivity may allow for reactions to be conducted at lower temperatures, which can be beneficial for sensitive substrates or to minimize side reactions.
-
Reduced Reaction Times: Faster reaction kinetics can lead to shorter overall synthesis times, improving throughput in a research or production setting.
-
Novel Compound Synthesis: The unique electronic properties of the 2,3-difluoro-4-methylbenzenesulfonyl group may impart desirable characteristics, such as altered metabolic stability or binding affinities, to the final molecule in drug discovery programs.
Conclusion
Based on fundamental principles of physical organic chemistry, 2,3-Difluoro-4-methylbenzenesulfonyl chloride is predicted to be a more reactive sulfonylating agent than the conventional tosyl chloride. This is primarily due to the strong inductive electron-withdrawing effects of the two fluorine substituents, which enhance the electrophilicity of the sulfonyl sulfur. This guide provides a framework for understanding these differences and a detailed experimental protocol for their quantitative comparison. For scientists and researchers, the choice between these two reagents will depend on the specific requirements of their synthesis, with the fluorinated analog offering a potent alternative for challenging transformations or when modified electronic properties are desired in the final product.
References
-
Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem.Link
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. Link
-
Knape, M., & Organ, M. G. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1431. Link
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. Link
-
Bentley, T. W., & Jones, R. O. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3126-3136. Link
-
LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Link
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 56-78. Link
-
Preparation method of substituted benzene sulfonyl chloride - Google Patents. Link
-
Synthesis of sulfonyl chloride substrate precursors. Link
-
Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides and studies of their antimicrobial activity. RSC Advances. Link
-
Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. Link
-
Hammett equation - Wikipedia. Link
-
2,3-difluoro-5-methylbenzenesulfonyl chloride - PubChem. Link
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Link
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. RSC. Link
-
Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. Journal of Organic Chemistry. Link
-
a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. Link
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Link
-
Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Link
-
The Hammett cp relationship - Assets - Cambridge University Press. Link
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. Link
-
19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Link
-
19Flourine NMR - University of Ottawa. Link
Sources
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to 2,3-Difluoro-4-methylbenzenesulfonyl Chloride: A Superior Agent for Sulfonylation Chemistry
In the intricate landscape of modern organic synthesis, the strategic use of protecting groups and the activation of functional moieties are paramount to achieving high yields and desired molecular complexity. Among the arsenal of reagents available to the discerning researcher, sulfonylating agents have long held a prominent position. While traditional reagents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and various nitrobenzenesulfonyl chlorides (e.g., nosyl chloride, NsCl) are widely employed, the demand for reagents with enhanced reactivity, greater stability of the resulting adducts, and orthogonal cleavage patterns has driven the exploration of novel alternatives. This guide presents a detailed comparison of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, highlighting its distinct advantages over conventional sulfonylating agents, supported by established principles of physical organic chemistry and generalized experimental protocols.
The Critical Role of Electronic Effects in Sulfonyl Chloride Reactivity
The utility of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will exhibit greater reactivity towards nucleophiles, enabling faster reactions, often under milder conditions. This is where the unique substitution pattern of 2,3-Difluoro-4-methylbenzenesulfonyl chloride confers a significant advantage.
The two fluorine atoms at the 2- and 3-positions of the benzene ring exert a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the sulfonyl group, thereby increasing the partial positive charge on the sulfur atom and rendering it exceptionally susceptible to nucleophilic attack. In contrast, the methyl group on tosyl chloride is electron-donating (+I), which diminishes the electrophilicity of the sulfur atom. While the nitro group of nosyl chlorides is strongly electron-withdrawing, the combined inductive pull of two fluorine atoms in close proximity to the sulfonyl anchor point in 2,3-Difluoro-4-methylbenzenesulfonyl chloride results in a highly activated system.
Caption: Electronic effects governing the reactivity of various sulfonyl chlorides.
This enhanced reactivity translates to several practical benefits in the laboratory:
-
Faster Reaction Times: Sulfonylation reactions with 2,3-Difluoro-4-methylbenzenesulfonyl chloride can be expected to proceed significantly faster than with tosyl chloride.
-
Milder Reaction Conditions: The increased reactivity allows for the use of lower temperatures and less forcing conditions, which is crucial when dealing with sensitive substrates.
-
Reaction with Less Nucleophilic Substrates: Hindered or electronically deactivated amines and alcohols that react sluggishly with traditional sulfonylating agents are more likely to undergo efficient sulfonylation with this highly activated reagent.
Enhanced Stability of the Sulfonyl Protecting Group
A crucial aspect of any protecting group is its stability throughout a synthetic sequence. The resulting 2,3-difluoro-4-methylbenzenesulfonamides and sulfonates exhibit exceptional stability. The strong electron-withdrawing nature of the difluorinated aryl moiety, while activating the parent sulfonyl chloride, serves to stabilize the resulting sulfonamide or sulfonate. This is because the inductive effects of the fluorine atoms strengthen the S-N and S-O bonds, rendering them more resistant to cleavage under a wide range of acidic and basic conditions. This robustness is a significant advantage in multi-step syntheses where the protecting group must endure numerous transformations.
Comparative Performance: An Illustrative Overview
While direct, side-by-side kinetic and yield comparison data for 2,3-Difluoro-4-methylbenzenesulfonyl chloride against all common sulfonylating agents is not extensively documented in the literature, we can construct an illustrative comparison based on established principles of reactivity.
Table 1: Illustrative Comparison of Sulfonylating Agent Reactivity with a Primary Amine
| Sulfonylating Agent | Expected Relative Reaction Rate | Typical Reaction Conditions |
| 2,3-Difluoro-4-methylbenzenesulfonyl chloride | Very High | 0 °C to room temperature, short reaction time |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | High | 0 °C to room temperature |
| Methanesulfonyl chloride (MsCl) | Moderate | Room temperature |
| p-Toluenesulfonyl chloride (TsCl) | Low | Room temperature to elevated temperatures, longer reaction time |
Table 2: Illustrative Stability Profile of Corresponding Sulfonamides
| Sulfonamide Derivative | Stability to Strong Acid (e.g., TFA) | Stability to Strong Base (e.g., NaOH) |
| 2,3-Difluoro-4-methylbenzenesulfonamide | High | High |
| 2-Nitrobenzenesulfonamide | Moderate (cleavable with thiols) | High |
| Methanesulfonamide | High | High |
| p-Toluenesulfonamide | High | High |
Experimental Protocols: A Practical Guide
The following generalized protocols provide a starting point for the use of 2,3-Difluoro-4-methylbenzenesulfonyl chloride. As with any reaction, optimization of conditions for specific substrates is recommended.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the formation of a 2,3-difluoro-4-methylbenzenesulfonamide.
Materials:
-
Primary amine
-
2,3-Difluoro-4-methylbenzenesulfonyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 equiv) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
The use of an anhydrous solvent is critical as sulfonyl chlorides react with water.
-
A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl byproduct without competing in the sulfonylation reaction.
-
The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction.
Protocol 2: Cleavage of a 2,3-Difluoro-4-methylbenzenesulfonamide
The increased electron deficiency of the sulfur atom in 2,3-difluoro-4-methylbenzenesulfonamides suggests that they may be cleaved under conditions similar to those used for nosylamides, offering a potential for orthogonal deprotection strategies.
Caption: General workflow for amine protection and deprotection.
Materials:
-
2,3-Difluoro-4-methylbenzenesulfonamide
-
Thiophenol or other suitable thiol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Water
Procedure:
-
Dissolve the 2,3-difluoro-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and wash with water to remove DMF and excess reagents.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography.
Rationale for Deprotection: The electron-withdrawing difluoro-substituted ring facilitates nucleophilic aromatic substitution, where the thiolate displaces the sulfonamide group.
Conclusion: A Superior Reagent for Demanding Syntheses
2,3-Difluoro-4-methylbenzenesulfonyl chloride emerges as a highly advantageous sulfonylating agent for a variety of applications in modern organic synthesis. Its heightened reactivity, stemming from the strong inductive effect of the two fluorine atoms, allows for rapid and efficient sulfonylation of a wide range of nucleophiles under mild conditions. The exceptional stability of the resulting sulfonamides and sulfonates provides robust protection throughout complex synthetic sequences. While further experimental studies are warranted to fully quantify its comparative performance, the underlying chemical principles strongly support its superiority over traditional reagents in many contexts. For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, 2,3-Difluoro-4-methylbenzenesulfonyl chloride represents a powerful and versatile tool to overcome common challenges in sulfonylation chemistry.
References
- General Reactivity of Sulfonyl Chlorides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Protecting Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Cleavage of Sulfonamides: Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Electronic Effects in Aromatic Systems: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
A Senior Application Scientist's Guide to the Characterization of Sulfonamides from 2,3-Difluoro-4-methylbenzenesulfonyl Chloride by ¹⁹F NMR
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. The incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate the physicochemical and pharmacological properties of drug candidates. Consequently, the analytical techniques employed for their characterization must be robust and informative. This guide provides an in-depth technical comparison of analytical methods for sulfonamides derived from 2,3-difluoro-4-methylbenzenesulfonyl chloride, with a particular focus on the superior utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Fluorinated Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of fluorine atoms onto the phenylsulfonyl ring, as in the case of 2,3-difluoro-4-methylbenzenesulfonyl chloride, can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. The ortho-difluoro substitution pattern, in particular, presents a unique electronic and steric environment that necessitates precise analytical confirmation.
The Unparalleled Advantages of ¹⁹F NMR
While a suite of analytical techniques is available for structural elucidation, ¹⁹F NMR spectroscopy offers several distinct advantages for the characterization of fluorinated compounds like the sulfonamides discussed herein. The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] This inherent sensitivity, coupled with a wide chemical shift range of over 400 ppm, provides exceptional signal dispersion and minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[2][3] Furthermore, the absence of endogenous fluorine in most biological systems makes ¹⁹F NMR an excellent tool for in-vitro and in-vivo studies without background interference.
Experimental Workflow: Synthesis and Analysis
To illustrate the power of ¹⁹F NMR, we will consider the synthesis and characterization of a model sulfonamide, N-(4-methoxyphenyl)-2,3-difluoro-4-methylbenzenesulfonamide.
Caption: A typical experimental workflow for the synthesis and characterization of a sulfonamide.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,3-difluoro-4-methylbenzenesulfonamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.2 equiv.) in anhydrous pyridine (5 mL) under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: To the stirred solution at 0 °C (ice bath), add a solution of 2,3-difluoro-4-methylbenzenesulfonyl chloride (1.0 equiv.) in anhydrous pyridine (2 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with 2M HCl to pH ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)-2,3-difluoro-4-methylbenzenesulfonamide.
Interpreting the ¹⁹F NMR Spectrum: A Window into Molecular Structure
The ¹⁹F NMR spectrum of the synthesized sulfonamide provides a wealth of structural information that is not readily accessible from other analytical techniques.
Caption: Key interactions influencing the ¹⁹F NMR spectrum of the target sulfonamide.
Expected ¹⁹F NMR Data (in CDCl₃):
-
δ ~ -140 ppm (F2): This signal is assigned to the fluorine atom at the 2-position. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at the 3-position (³JF-F) and the proton at the 5-position (⁴JH-F).
-
δ ~ -148 ppm (F3): This signal corresponds to the fluorine atom at the 3-position. It will also appear as a doublet of doublets due to coupling with the fluorine at the 2-position (³JF-F) and the proton at the 6-position (³JH-F).
The precise chemical shifts are highly sensitive to the electronic environment.[4] The electron-withdrawing sulfonyl group and the electron-donating methyl group will influence the shielding of the fluorine nuclei. The observation of two distinct signals confirms the presence of two non-equivalent fluorine atoms. The coupling patterns and the magnitude of the coupling constants provide definitive evidence for their relative positions on the aromatic ring. Long-range ¹H-¹⁹F couplings are frequently observed and provide valuable structural information.[5]
Comparison with Alternative Analytical Techniques
To fully appreciate the advantages of ¹⁹F NMR, it is instructive to compare it with other common analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations for this Application |
| ¹⁹F NMR | - Number of non-equivalent fluorine atoms- Electronic environment of each fluorine- Connectivity through F-F and H-F coupling | - High sensitivity and resolution- Wide chemical shift range prevents signal overlap- Direct and unambiguous structural information | - Requires a fluorinated analyte- Can be sensitive to sample conditions (e.g., temperature, solvent) |
| ¹H NMR | - Number and environment of protons- Connectivity through H-H coupling | - Ubiquitous and highly sensitive | - Aromatic region can be crowded and difficult to interpret, especially with complex splitting patterns from fluorine coupling. |
| ¹³C NMR | - Number and type of carbon atoms | - Provides a carbon backbone map | - Lower sensitivity requires longer acquisition times- Does not directly observe the key fluorine atoms |
| Mass Spectrometry (MS) | - Molecular weight and fragmentation pattern | - High sensitivity and accuracy for molecular weight determination | - Does not provide information on isomerism (e.g., position of fluorine atoms)- Fragmentation may not be straightforward to interpret |
| High-Performance Liquid Chromatography (HPLC) | - Purity and retention time | - Excellent for assessing purity and for quantification | - Provides no structural information |
As the table illustrates, while other techniques provide valuable complementary information, ¹⁹F NMR is the only method that directly and unambiguously probes the fluorine atoms, providing crucial information about their number, environment, and connectivity in a single experiment.
Expertise from the Field: Practical Insights and Troubleshooting
-
Reference Standards: Accurate chemical shift referencing is critical.[6] While internal standards are common, external referencing can also be employed to avoid any potential interaction with the analyte.
-
Solvent Effects: ¹⁹F chemical shifts can be sensitive to the solvent. It is crucial to report the solvent used for the NMR analysis.
-
Baseline Roll: The wide spectral width often required for ¹⁹F NMR can sometimes lead to baseline distortions.[7] Modern NMR processing software has robust baseline correction algorithms to address this.
-
Advanced Techniques: For molecules with multiple fluorine atoms leading to complex, overlapping multiplets, 2D NMR experiments such as ¹⁹F-¹⁹F COSY and ¹⁹F-¹H HETCOR can be invaluable for resolving individual signals and assigning couplings.[4]
Conclusion
For the characterization of sulfonamides derived from 2,3-difluoro-4-methylbenzenesulfonyl chloride, ¹⁹F NMR spectroscopy is an indispensable tool. Its high sensitivity, wide chemical shift dispersion, and the wealth of information from coupling constants provide a level of structural detail that is unmatched by other analytical techniques. By integrating ¹⁹F NMR into the analytical workflow, researchers and drug development professionals can ensure the accurate and unambiguous characterization of these important fluorinated molecules, thereby accelerating the drug discovery process.
References
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3774-3783. [Link]
- Dalvit, C., & Vulpetti, A. (2019). The two-faced role of fluorine in fragment-based drug discovery: friend or foe?
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]
- Marion, D. (2013). An introduction to biological NMR spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006-3025.
-
Rosenau, T., Potthast, A., & Kosma, P. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12737-12744. [Link]
-
MDPI. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2018(4), M1013. [Link]
-
Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Santa Barbara. (n.d.). F19 detection. UCSB NMR Facility. [Link]
-
Ang, J. E., & Gunic, E. (2021). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 1(9), 1373-1379. [Link]
- Kirsch, P. (2004).
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern medicinal organofluorine compounds. Journal of Fluorine Chemistry, 127(3), 303-319.
-
University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. [Link]
-
Mestrelab Research. (n.d.). Pure Shift NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (2015). Supporting Information - Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]
-
Mzhelskaya, M. A., & Shchegolev, B. F. (2020). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 58(11), 1083-1091. [Link]
-
Muma, J. N., et al. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]
-
Begum, A., & Jones, C. D. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 60(27), 14833-14839. [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.uni-mainz.de [download.uni-mainz.de]
A Comparative Guide to the Sulfonylation of Benzyl Alcohol: Yields and Reactivity of Common Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to sulfonate esters is a cornerstone transformation in organic synthesis, primarily because it turns a poor leaving group (hydroxyl) into an excellent one.[1][2] This activation is pivotal for subsequent nucleophilic substitution and elimination reactions.[1][3] The choice of the sulfonylating agent can significantly influence reaction efficiency, yield, and the stability of the resulting product. This guide provides an in-depth comparison of three widely used sulfonyl chlorides—methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and p-nitrobenzenesulfonyl chloride (NsCl)—in the sulfonylation of a model primary alcohol, benzyl alcohol.
The Model Reaction: Sulfonylation of Benzyl Alcohol
The reaction involves the nucleophilic attack of benzyl alcohol on the electrophilic sulfur atom of the sulfonyl chloride.[4] A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.[3][5]
Figure 1. General reaction scheme for the sulfonylation of benzyl alcohol.
Comparative Yield Data
The selection of a sulfonylating agent is often dictated by the desired reactivity and the stability of the target sulfonate ester. The following table summarizes typical yields for the sulfonylation of benzyl alcohol and related structures with MsCl, TsCl, and NsCl under common laboratory conditions.
| Sulfonyl Chloride | Abbreviation | Structure | Typical Yield (%) | Notes |
| Methanesulfonyl chloride | MsCl | CH₃SO₂Cl | >65%[6] | Product (mesylate) is highly reactive.[7] |
| p-Toluenesulfonyl chloride | TsCl | CH₃C₆H₄SO₂Cl | 53% - >80%[6][8] | Product (tosylate) is a stable, often crystalline solid.[8] |
| p-Nitrobenzenesulfonyl chloride | NsCl | O₂NC₆H₄SO₂Cl | High (often ~90%)* | Product (nosylate) is highly reactive due to the electron-withdrawing nitro group. |
*Note: While specific comparative data for NsCl with benzyl alcohol under identical conditions as the others was not found in the initial search, its reactivity is known to be higher than TsCl, generally leading to high yields.
Mechanistic Insights and Discussion of Reactivity
The observed differences in yield and reaction rate can be attributed to the electronic and steric properties of the sulfonyl chlorides.
Electronic Effects: The electrophilicity of the sulfur atom is the primary driver of reactivity.[9]
-
p-Nitrobenzenesulfonyl chloride (NsCl): The potent electron-withdrawing nitro group (-NO₂) significantly increases the positive charge on the sulfur atom, making NsCl the most reactive of the three. This heightened reactivity generally leads to faster reactions and higher yields.
-
Methanesulfonyl chloride (MsCl): The small methyl group is electron-donating but has a minimal effect compared to the aromatic systems. MsCl is known for its high reactivity and the excellent leaving group ability of the resulting mesylate group.[7]
-
p-Toluenesulfonyl chloride (TsCl): The methyl group on the para position of the benzene ring is weakly electron-donating via hyperconjugation.[9] This slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride, making TsCl generally less reactive than MsCl and NsCl.[7][9]
Steric Hindrance: MsCl is the least sterically hindered of the three, which contributes to its high reactivity, especially with sterically demanding alcohols.[7] The bulky aromatic rings of TsCl and NsCl can sometimes lead to slower reaction rates with hindered substrates.
Leaving Group Ability: The resulting sulfonate esters (mesylate, tosylate, nosylate) are all excellent leaving groups because their negative charge is stabilized through resonance over the sulfonyl group. The nosylate group is a particularly good leaving group due to the additional delocalization of the negative charge onto the nitro group.
Visualization of the Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride, followed by deprotonation.
Caption: General mechanism of alcohol sulfonylation.
Experimental Protocols
Representative Protocol for the Synthesis of Benzyl Tosylate
This protocol is a representative procedure for the tosylation of a primary alcohol.[3]
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyl alcohol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq).
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq) in anhydrous dichloromethane to the stirred mixture dropwise.[3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl tosylate.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for benzyl tosylate synthesis.
Conclusion and Recommendations
The choice between MsCl, TsCl, and NsCl depends on the specific requirements of the synthetic route:
-
Choose NsCl for the highest reactivity and when a very good leaving group is required for a subsequent difficult substitution.
-
Choose MsCl for a highly reactive, sterically unencumbered sulfonylating agent that provides an excellent leaving group suitable for a wide range of transformations.[7]
-
Choose TsCl when moderate reactivity is sufficient and when the product's stability and crystallinity are advantageous for isolation and purification.[8] Tosylates are often preferred for protecting group chemistry due to their stability.[7]
It is crucial to consider that the high reactivity of mesylates and nosylates can also lead to instability, and these compounds may be more prone to decomposition or side reactions compared to the more stable tosylates.[10] For instance, the chloride ion displaced from the sulfonyl chloride can sometimes act as a nucleophile, leading to the formation of chlorinated byproducts, particularly with activated alcohols like benzyl alcohol.[8][10] Careful control of reaction conditions is therefore essential for achieving high yields of the desired sulfonate ester.
References
- US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]
-
Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Organic Chemistry Tutor (YouTube). [Link]
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. [Link]
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Mesylation and Tosylation : r/OrganicChemistry. Reddit. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
Sources
- 1. svkm-iop.ac.in [svkm-iop.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 7. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO2NH-) is a cornerstone of medicinal chemistry, underpinning the development of a vast array of therapeutic agents since the discovery of the antibacterial properties of prontosil.[1] This guide provides a comparative analysis of the biological activities of sulfonamides derived from a variety of sulfonyl chlorides, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how the choice of sulfonyl chloride precursor influences the antibacterial, anticancer, and anti-inflammatory properties of the resulting sulfonamide derivatives, supported by experimental data and detailed protocols.
The synthetic accessibility and the ease of modification of both the aromatic ring and the sulfonamide nitrogen have facilitated the creation of extensive libraries of these compounds.[2] In vitro studies are pivotal for the initial evaluation of these derivatives, yielding critical data on their potency, selectivity, and mechanisms of action.[2]
The Synthetic Keystone: From Sulfonyl Chloride to Bioactive Sulfonamide
The most prevalent and straightforward method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] While seemingly simple, the nature of the 'R' group on the sulfonyl chloride (Ar-SO₂Cl) is a critical determinant of the final compound's biological profile.
The general synthetic scheme is as follows:
Caption: General synthesis of sulfonamides.
The choice of the aryl sulfonyl chloride is a pivotal step in the design of novel sulfonamides. Variations in the substituents on the aromatic ring of the sulfonyl chloride can profoundly impact the electronic and steric properties of the resulting sulfonamide, thereby influencing its interaction with biological targets.[5]
Comparative Analysis of Biological Activities
Antibacterial Activity: A Spectrum of Efficacy
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6] This inhibition disrupts the production of purines and DNA, leading to a bacteriostatic effect.[7]
The substitution pattern on the benzenesulfonyl chloride moiety significantly modulates the antibacterial potency. For instance, the presence of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide, which is a critical factor for its activity.[8]
| Sulfonyl Chloride Derivative | Target Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 4-Methylbenzenesulfonyl chloride | Staphylococcus aureus | MIC: 32-512 µg/mL | [9] |
| 4-Nitrobenzenesulfonyl chloride | Staphylococcus aureus | Strongest inhibition observed among tested compounds | [9] |
| 4-Chlorobenzenesulfonyl chloride | Staphylococcus aureus | Moderate activity | [9] |
| 4-Hydroxybenzenesulfonyl chloride | Staphylococcus aureus | Moderate activity | [9] |
| Unsubstituted benzenesulfonyl chloride | E. coli & S. flexneri | ZOI: 10 mm & 9 mm respectively (for a coumarin derivative) | [1] |
Key Insights:
-
Electron-withdrawing groups , such as the nitro group (-NO₂) at the para-position of the benzenesulfonyl chloride, can enhance antibacterial activity.[9] This is exemplified by the potent inhibition of S. aureus by N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide.[9]
-
Electron-donating groups , like the methyl group (-CH₃), can also contribute to antibacterial efficacy, although the effect may be less pronounced compared to strong electron-withdrawing groups.[9]
-
The overall lipophilicity of the molecule, influenced by the substituents on the sulfonyl chloride, also plays a role in its ability to penetrate the bacterial cell wall.[5]
Anticancer Activity: Targeting Tumor-Associated Enzymes
Sulfonamide derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many tumors.[1][2]
The structure-activity relationship (SAR) studies reveal that the nature of the sulfonyl chloride-derived moiety is crucial for potent and selective anticancer activity.
| Sulfonyl Chloride Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Benzenesulfonyl chloride derivatives with electron-donating groups | MCF-7 (Breast Cancer) | IC₅₀ = 3.63 - 3.67 µM | [1] |
| Benzenesulfonyl chloride derivatives with electron-withdrawing groups (e.g., -NO₂) | MCF-7 & MDA-MB-231 (Breast Cancer) | IC₅₀ = 2.55 µM (MCF-7) & 5.54 µM (MDA-MB-231) | [1] |
| Methanesulfonyl chloride | Various human cancer cell lines | Varied, with some derivatives showing significant growth inhibition | [10] |
| Benzenesulfonyl chloride-substituted evodiamine | PGAM1 (enzyme target) | IC₅₀ = 0.059 - 0.062 µM |
Key Insights:
-
In some series of benzenesulfonamide derivatives, compounds with electron-donating groups on the phenyl ring exhibited better growth inhibition against breast cancer cell lines compared to those with electron-withdrawing groups.[1]
-
Conversely, other studies have shown that derivatives from sulfonyl chlorides bearing electron-withdrawing groups like a nitro group can display highly potent inhibitory effects against breast cancer cell lines.[1]
-
The incorporation of heterocyclic moieties, often introduced through the amine component but also influenced by the reactivity of the sulfonyl chloride, can lead to highly potent anticancer agents.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain sulfonamide derivatives function as anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins and other inflammatory mediators.[12]
| Sulfonyl Chloride Derivative | Assay | Activity | Reference |
| Methanesulfonyl chloride | Carrageenan-induced paw edema in rats | 34.7% inhibition at 50 mg/kg p.o. | [10] |
| Various aryl sulfonyl chlorides | COX-2 Inhibition | Selective inhibition | [12] |
Key Insights:
-
The anti-inflammatory activity of sulfonamides is highly dependent on the overall molecular structure, with the sulfonyl chloride-derived portion contributing to the binding affinity and selectivity for the COX-2 enzyme.[12]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the data presented, detailed, self-validating experimental protocols are essential.
Protocol 1: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative to semi-quantitative assessment of the antibacterial activity of the synthesized sulfonamides.
Caption: Workflow for Agar Well Diffusion Assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: From a pure culture of the test bacterium, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of the MHA plate with the standardized bacterial inoculum.
-
Well Creation: Using a sterile cork borer, create uniform wells in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the sulfonamide solution (at a known concentration) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized sulfonamides.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of the sulfonamides to inhibit protein denaturation, a hallmark of inflammation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test sulfonamide, egg albumin, and phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.
-
Cooling: Allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
Conclusion: Rational Design for Future Therapeutics
The choice of sulfonyl chloride is a fundamental and impactful decision in the synthesis of novel sulfonamide derivatives with tailored biological activities. The electronic and steric properties imparted by the substituents on the sulfonyl chloride moiety directly influence the resulting sulfonamide's interaction with its biological target, be it a bacterial enzyme, a cancer-associated protein, or an inflammatory mediator. This guide has provided a framework for understanding these structure-activity relationships, supported by comparative data and robust experimental protocols. By leveraging this knowledge, researchers can engage in the rational design of the next generation of sulfonamide-based therapeutics with enhanced potency, selectivity, and clinical utility.
References
-
Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. Retrieved from [Link]
- Al-Warhi, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30485-30501.
- Nayak, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Molecular Structure, 1222, 128919.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025).
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2025).
- Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmacy and Pharmacology, 20(9), 1-21.
- Al-Bayati, F. A., & Amin, H. H. (2008). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 33-47.
- (PDF) Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. (2025).
- de Almeida, R. N., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 225-234.
- Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Chemical and Pharmaceutical Research, 13(5), 1-11.
- Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
- Wang, B., et al. (2022). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 15(1), 103493.
- Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 19.
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 287-314). The Royal Society of Chemistry.
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). SciSpace.
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- Structures of some anti-inflammatory drugs containing sulfonamide group. (n.d.).
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC.
- Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
- A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Singh, S., et al. (2006). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie, 339(12), 667-673.
- (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.).
- Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org.
- SAR of Sulphonamides. (n.d.). Chemotherapy - Pharmacy 180.
- Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. (2014). PMC.
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. (2025). Benchchem.
- (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025).
- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). NIH.
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. acu.edu.in [acu.edu.in]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
chiral separation of sulfonamides synthesized from 2,3-Difluoro-4-methylbenzenesulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chiral Purity in Fluorinated Sulfonamides
The burgeoning class of sulfonamides synthesized from 2,3-Difluoro-4-methylbenzenesulfonyl chloride represents a promising frontier in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the creation of a stereocenter during synthesis necessitates a rigorous approach to chiral separation. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the isolation and characterization of each stereoisomer a regulatory and scientific imperative.
This guide provides an in-depth comparison of modern chromatographic and electrophoretic techniques for the chiral resolution of these novel sulfonamides. We will delve into the mechanistic principles underpinning each method, offering a framework for rational method development. The protocols and data presented herein are derived from established methodologies for structurally analogous sulfonamides and serve as a robust starting point for your specific analytical challenges.
Comparative Analysis of Chiral Separation Techniques
The choice of a chiral separation technique is a balance of performance, speed, scalability, and environmental impact. Here, we compare three workhorse methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
| Technique | Principle | Typical Stationary Phase/Selector | Advantages | Disadvantages | Ideal Application |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Polysaccharide-based (cellulose, amylose derivatives), Cyclodextrin-based, Crown ethers.[2][3][4] | Versatile, wide range of commercially available CSPs, well-established and robust.[1] | Higher solvent consumption, longer analysis times compared to SFC, potential for peak broadening. | Analytical and preparative scale separations, routine quality control. |
| Chiral SFC | Differential partitioning in a mobile phase of supercritical CO2 and an organic modifier.[5][6] | Predominantly polysaccharide-based CSPs.[7] | Fast separations, reduced organic solvent usage ("greener" chemistry), lower viscosity leading to higher efficiency.[5][8][9] | Higher initial instrument cost, less suitable for highly polar compounds without significant method development. | High-throughput screening, preparative scale purification, rapid analytical method development.[10] |
| Chiral CE | Differential migration of enantiomers in an electric field due to transient diastereomeric complex formation with a chiral selector in the background electrolyte.[11] | Cyclodextrins (neutral and charged), proteins, macrocyclic antibiotics.[12][13][14] | Extremely high efficiency, minimal sample and reagent consumption, orthogonal selectivity to chromatography. | Lower sample loading capacity, sensitivity can be lower without specialized detectors. | Analysis of minute sample quantities, high-resolution separation of complex mixtures, complementary technique to HPLC/SFC. |
Deep Dive into Chiral Recognition Mechanisms
A fundamental understanding of the forces governing chiral recognition is paramount for effective method development.
Polysaccharide-Based CSPs (HPLC & SFC)
These are the most widely utilized CSPs for sulfonamide separations.[7][8] The chiral selectors are derivatives of cellulose or amylose, which form helical polymer chains.[15] Chiral recognition is a multifaceted process involving:
-
Inclusion Complexation: The helical grooves of the polysaccharide can accommodate parts of the analyte molecule, with one enantiomer fitting more snugly than the other.[16]
-
Hydrogen Bonding: The carbamate linkages and residual hydroxyl groups on the polysaccharide backbone can form hydrogen bonds with the sulfonamide moiety.[8]
-
π-π Interactions: The aromatic rings of the sulfonamide can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Steric Hindrance: The three-dimensional structure of the chiral grooves provides steric hindrance, favoring the interaction of one enantiomer over the other.[17]
The combination of these interactions leads to a difference in the retention times of the enantiomers.
Caption: Chiral recognition on a polysaccharide-based CSP.
Cyclodextrin-Based Selectors (HPLC & CE)
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[16] Their interior is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition primarily occurs through:
-
Inclusion Complexation: The aromatic portion of the sulfonamide can be included within the cyclodextrin cavity. The fit is dependent on the size of the cyclodextrin (α, β, or γ) and the analyte.[18]
-
Interactions at the Cavity Rim: Hydrogen bonding between the analyte and the hydroxyl groups at the rim of the cyclodextrin is a critical interaction for chiral discrimination.
For CE, charged cyclodextrins (e.g., sulfated cyclodextrins) are particularly effective as they provide an additional electrophoretic mobility component to the transient diastereomeric complexes.[19]
Caption: Chiral recognition by a cyclodextrin selector.
Experimental Protocols: A Starting Point for Method Development
The unpredictable nature of chiral separations often necessitates an empirical approach to method development.[1][6] A screening strategy using a variety of columns and mobile phases is typically the most efficient path to a successful separation.
General Screening Strategy Workflow
Caption: General workflow for chiral method development.
Protocol 1: Chiral HPLC Method Development
This protocol is based on a successful separation of a structurally similar sulfonamide and serves as an excellent starting point.[2]
-
Column Selection:
-
Screen 1: Polysaccharide-based columns (e.g., Daicel Chiralpak series - IA, IB, IC).[20]
-
Screen 2: Crown ether-based column (e.g., Crownpak CR(+)).
-
-
Mobile Phase Screening:
-
Normal Phase (for polysaccharide columns):
-
Mobile Phase A: n-Hexane/2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
For acidic sulfonamides, add 0.1% Trifluoroacetic Acid (TFA).
-
For basic sulfonamides, add 0.1% Diethylamine (DEA).[18]
-
-
Reversed Phase (for crown ether column):
-
Mobile Phase C: Perchloric acid in water (pH 1.0).[2]
-
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 30 °C
-
Detection: UV at a suitable wavelength (e.g., 226 nm).[2]
-
-
Optimization:
-
If partial separation is observed, adjust the ratio of the organic modifier in the mobile phase.
-
Vary the column temperature to improve resolution.
-
For reversed-phase, adjust the pH of the aqueous mobile phase.
-
Protocol 2: Chiral SFC Method Development
SFC offers a significant speed advantage for screening.
-
Column Selection: Focus on polysaccharide-based CSPs as they are generally most effective for SFC.[7]
-
Mobile Phase and Modifier Screening:
-
Mobile Phase: Supercritical CO2 with an organic modifier.
-
Screen Modifiers: Methanol, Ethanol, 2-Propanol.
-
Start with a gradient of 5% to 50% modifier over a short time (e.g., 5-10 minutes).
-
-
Initial Chromatographic Conditions:
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Flow Rate: 2.0 - 4.0 mL/min
-
-
Optimization:
-
Convert the gradient to an isocratic method based on the elution time of the enantiomers for improved resolution.
-
Fine-tune the percentage of the organic modifier.
-
Adjust the back pressure and temperature, although their effects are generally less pronounced than the modifier concentration.[6]
-
Protocol 3: Chiral CE Method Development
-
Chiral Selector Screening:
-
Screen a range of cyclodextrins (CDs) added to the background electrolyte (BGE).
-
Neutral CDs: Hydroxypropyl-β-CD, Hydroxypropyl-γ-CD.
-
Anionic CDs (for neutral or basic sulfonamides): Sulfated-β-CD.
-
-
Background Electrolyte (BGE) Conditions:
-
Start with a low pH buffer (e.g., 25 mM phosphate buffer, pH 2.5) to suppress electroosmotic flow and analyte ionization.
-
For acidic sulfonamides, a higher pH BGE may be necessary.
-
-
Initial Electrophoretic Conditions:
-
Voltage: 15 - 25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic (pressure) injection for a short duration.
-
-
Optimization:
-
Vary the concentration of the chiral selector.
-
Adjust the pH of the BGE.
-
Incorporate organic modifiers (e.g., methanol, acetonitrile) into the BGE to improve solubility and selectivity.[14]
-
Conclusion and Recommendations
For the chiral separation of novel sulfonamides derived from 2,3-Difluoro-4-methylbenzenesulfonyl chloride, a systematic screening approach is highly recommended.
-
Initial Screening: Chiral SFC on polysaccharide-based columns is the most efficient starting point due to its speed and broad applicability.
-
Alternative and Orthogonal Method: Chiral HPLC with both polysaccharide and cyclodextrin or crown ether-based CSPs should be explored in parallel. The different selectivities of these stationary phases increase the probability of a successful separation.
-
Problem-Solving and High-Efficiency Analysis: Chiral CE with cyclodextrin selectors serves as an excellent problem-solving tool when chromatographic methods fail to provide adequate resolution or for applications requiring very high efficiency and minimal sample consumption.
By leveraging the principles and protocols outlined in this guide, researchers can confidently develop robust and reliable methods for the chiral separation of this important new class of sulfonamides, ensuring the stereochemical purity and safety of potential drug candidates.
References
-
Bousquet, J., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Available at: [Link]
-
Rao, D. R., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. Available at: [Link]
-
Satinder, A. (Year N/A). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
Bousquet, J., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. Available at: [Link]
-
Phenomenex. (Year N/A). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Gassmann, E., et al. (1985). Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. Science. Available at: [Link]
-
Stalcup, A. M., et al. (1991). A sulfated cyclodextrin chiral stationary phase for high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Ilisz, I., et al. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]
-
Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]
-
Vazquez, S., et al. (2006). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]
-
Puskas, I., et al. (2021). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Available at: [Link]
-
Catinean, C., & Muntean, D. L. (2022). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. MDPI. Available at: [Link]
-
Chiralpedia. (Year N/A). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Yu, M., & Quirino, J. P. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Journal of Separation Science. Available at: [Link]
-
Takeda, S., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]
-
Gajda, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]
-
Saavedra, L., et al. (2008). Enantioseparation of pharmaceutical compounds by multiplexed capillary electrophoresis using highly sulphated alpha-, beta- and gamma-cyclodextrins. PubMed. Available at: [Link]
-
Muntean, D. L., & Catinean, C. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. ACS Omega. Available at: [Link]
-
Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Available at: [Link]
-
Escudero, L., et al. (2021). Enantioselective Study on the Biodegradation of Verapamil and Cytalopram by Chiral Capillary Electrophoresis. MDPI. Available at: [Link]
-
Gassmann, E., et al. (1985). Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. ResearchGate. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. afmps.be [afmps.be]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Enantioseparation of pharmaceutical compounds by multiplexed capillary electrophoresis using highly sulphated alpha-, beta- and gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3-Difluoro-4-methylbenzenesulfonyl chloride. As a highly reactive sulfonyl chloride, this compound presents significant hazards if not handled and disposed of with meticulous care. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step to ensure both safety and environmental responsibility.
Hazard Profile: Understanding the "Why" Behind the Precautions
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4] Its primary danger lies in its high reactivity, particularly with nucleophiles. The core of its hazardous nature stems from the sulfonyl chloride functional group (-SO₂Cl).
-
Violent Reactivity with Water: The compound reacts violently with water, including moisture in the air, in an exothermic hydrolysis reaction.[5][6] This reaction liberates toxic and corrosive gases, namely hydrogen chloride (HCl) and sulfur oxides.[7][8] For this reason, water must never be used for initial spill cleanup.[6][7]
-
Corrosivity: Direct contact will cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4][9] Ingestion can lead to perforation of the esophagus or stomach.[3][8]
-
Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines, as these can trigger vigorous or explosive reactions.[4][5][10]
A thorough understanding of these properties is not merely academic; it is the foundation of a safe disposal plan. Every procedural step is a direct countermeasure to these inherent chemical risks.
Pre-Disposal Planning: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a rigorous setup is mandatory. This preparation is your primary line of defense against exposure.
Engineering Controls
All handling and disposal operations must be conducted within a certified chemical fume hood to manage vapor and gas release.[4][5][11] The workspace must be clear of incompatible materials, especially water and flammable solvents. An emergency safety shower and eyewash station must be immediately accessible.[5]
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE required. Compromising on any of these items is a serious safety breach.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[10] Wear two pairs. | Provides a barrier against direct skin contact and corrosion. Double-gloving allows for safe removal of the outer, contaminated glove. |
| Eyes/Face | Tightly fitting safety goggles and a full-face shield.[5][10] | Protects against splashes of the corrosive material and reaction mixtures. |
| Body | Flame-retardant laboratory coat and a chemical-resistant apron.[12][13] | Protects against spills and splashes on personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge may be necessary for spills or if ventilation is inadequate.[10] | Protects the respiratory tract from inhaling corrosive vapors and HCl gas produced during hydrolysis. |
Disposal Decision Workflow
The appropriate disposal method depends on the quantity of the waste. This decision tree illustrates the primary logistical choice.
Caption: Decision tree for selecting the appropriate disposal pathway.
Step-by-Step Disposal Protocols
Protocol for Small Quantities: In-Lab Neutralization
This protocol is suitable only for residual amounts of the compound, such as rinsing a reaction flask. The principle is to safely hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is then neutralized with a base to form a water-soluble, non-hazardous salt.
Materials:
-
Three-neck flask or large beaker (at least 10x the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
pH paper or pH meter
Workflow Diagram:
Caption: Step-by-step workflow for the in-lab neutralization of small quantities.
Procedural Steps:
-
Prepare the Quenching Solution: In a suitably large flask inside an ice bath, prepare a cold, stirred 5-10% aqueous solution of sodium bicarbonate or soda ash. The volume should be sufficient to fully neutralize the sulfonyl chloride.
-
Slow Addition: Carefully and very slowly, add the 2,3-Difluoro-4-methylbenzenesulfonyl chloride waste to the cold, stirring basic solution.
-
Causality: This slow, dropwise addition is the most critical step. The hydrolysis reaction is exothermic and produces HCl gas. The sodium bicarbonate neutralizes the HCl as it forms, producing CO₂ gas. Adding the reagent too quickly can cause a dangerous thermal runaway and violent gas evolution.[14]
-
-
Monitor the Reaction: You will observe bubbling (CO₂ evolution). The rate of addition should be controlled to keep this effervescence manageable.
-
Complete the Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.
-
Verify Neutralization: Check the pH of the solution using pH paper or a calibrated meter. The final pH should be between 7 and 9. If the solution is still acidic, add more sodium bicarbonate until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution of sodium 2,3-difluoro-4-methylbenzenesulfonate can typically be disposed of down the drain with a large volume of running water, in accordance with local and institutional regulations.
Protocol for Large Quantities and Contaminated Solids
Attempting to neutralize bulk quantities of sulfonyl chlorides in a laboratory setting is extremely hazardous and is strongly discouraged. The heat and gas generated can easily overwhelm laboratory-scale equipment.
-
Do Not Attempt Neutralization: For quantities greater than a few grams, do not attempt the in-lab neutralization protocol.
-
Containerize Waste:
-
Bulk Chemical: The original container should be used if possible. Ensure the cap is sealed tightly. Place the container inside a secondary containment vessel (like a polypropylene tub) to prevent leaks.[11]
-
Contaminated Solids: Any grossly contaminated items (e.g., paper towels, absorbent from a spill, used gloves) should be collected in a designated, labeled hazardous waste container.[5][12] Do not add wet or damp items to a container with unreacted sulfonyl chloride.[7]
-
-
Labeling: The waste container must be clearly labeled as hazardous waste. The label must include:
-
"Hazardous Waste"
-
The full chemical name: "2,3-Difluoro-4-methylbenzenesulfonyl chloride"
-
The associated hazards: "Corrosive, Water-Reactive"
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and away from incompatible materials.[2][5]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed chemical waste disposal contractor.[2] This waste will likely be disposed of via high-temperature incineration with flue gas scrubbing.[1]
Emergency Procedures for Spills
In the event of a spill during handling or disposal, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[7] Alert colleagues and your supervisor.
-
Assess the Spill: If the spill is large or you feel unsafe, call your institution's emergency response number immediately.
-
Control the Spill (If Safe to Do So):
-
Collect Waste: Carefully sweep or scoop the absorbent mixture into a designated, dry, and sealable hazardous waste container.[15][16]
-
Decontaminate: Once the bulk material is removed, decontaminate the area with a basic solution (like 10% sodium bicarbonate), followed by a water rinse.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste according to the protocol in Section 4.2.
References
- 2 - SAFETY DATA SHEET. (2023, September 5). Source Not Available.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
- 3-Chloro-4-methylbenzenesulfonyl chloride SDS, 42413-03-6 Safety D
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 16). TCI Chemicals.
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 7). Fisher Scientific.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 12). Fisher Scientific.
- EPA HAZARDOUS WASTE CODES.Source Not Available.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.Source Not Available.
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2021). MDPI. [Link]
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025, August 9). ResearchGate. [Link]
-
Classification of special laboratory waste. Universitat de Barcelona. [Link]
-
Chemical Spills - Emergency Management. Florida State University. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. [Link]
- Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.Source Not Available.
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). NMSU Safety. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2025, August 6). ResearchGate. [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Source Not Available.
-
Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6). Sciencemadness Wiki. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the mastery of handling reactive reagents is paramount. 2,3-Difluoro-4-methylbenzenesulfonyl chloride, a valuable building block, demands a protocol built on a foundation of safety and precision. This guide, moving beyond a simple checklist, provides a comprehensive operational plan, grounded in scientific principles, to ensure both the integrity of your research and the safety of your team.
Hazard Identification and Risk Assessment: Understanding the Adversary
The primary reactive threat stems from the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water. This reactivity, while synthetically useful, underscores the critical need for moisture-free handling conditions.
Key Hazards Summary:
| Hazard Type | Description | Primary Route of Exposure |
| Corrosivity | Causes severe burns to skin and eyes upon contact. | Dermal, Ocular |
| Reactivity | Reacts exothermically with water and other nucleophiles. | Inhalation (of fumes), Dermal |
| Sensitization | May cause an allergic skin reaction. | Dermal |
| Environmental | Harmful to aquatic organisms with long-lasting effects. | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is not merely a procedural step but a critical risk mitigation strategy.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement.[1] Given the severe corrosive nature of the compound, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact.[2] For prolonged handling or in the event of a spill, butyl rubber gloves offer superior protection.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[5]
-
Body Protection: A flame-resistant laboratory coat is essential. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[1][4]
-
Respiratory Protection: All handling of 2,3-Difluoro-4-methylbenzenesulfonyl chloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with an appropriate cartridge (e.g., type ABEK) must be used.
PPE Selection Logic:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
